9-Methylstreptimidone
Description
Antibiotic TS 885 has been reported in Streptomyces and Streptomyces hygroscopicus with data available.
structure
Properties
IUPAC Name |
4-[(2R,5S,6E,8Z)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-4-5-11(2)6-12(3)15(20)10-14(19)7-13-8-16(21)18-17(22)9-13/h4-6,12-14,19H,7-10H2,1-3H3,(H,18,21,22)/b5-4-,11-6+/t12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUBIBZJAGAIBW-WGEALTPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=CC(C)C(=O)CC(CC1CC(=O)NC(=O)C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=C\[C@H](C)C(=O)C[C@@H](CC1CC(=O)NC(=O)C1)O)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314773 | |
| Record name | 9-Methylstreptimidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51867-94-8 | |
| Record name | 9-Methylstreptimidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51867-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methylstreptimidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
9-Methylstreptimidone chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Methylstreptimidone is a potent bioactive secondary metabolite produced by various Streptomyces species. This glutarimide antibiotic exhibits a remarkable spectrum of biological activities, including antifungal, antiviral, and antitumor properties. Its mechanism of action, particularly its ability to induce apoptosis in cancer cells and disrupt fungal metabolism, has garnered significant interest in the scientific community. This document provides an in-depth technical overview of this compound, encompassing its chemical structure, physicochemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for its isolation and biological evaluation are also presented to facilitate further research and development.
Chemical Structure and Properties
This compound is a polyketide belonging to the glutarimide class of antibiotics. Its chemical structure is characterized by a piperidine-2,6-dione ring attached to a substituted decadiene side chain.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | 4-[(2R,5S,6E,8Z)-2-hydroxy-5,7-dimethyl-4-oxo-6,8-decadien-1-yl]-2,6-piperidinedione | [1] |
| CAS Number | 51867-94-8 | [1] |
| Molecular Formula | C₁₇H₂₅NO₄ | [1] |
| Molecular Weight | 307.39 g/mol | [1] |
| Canonical SMILES | C/C=C/C(C)=C/--INVALID-LINK--CC1CC(=O)NC(=O)C1">C@@HC | [2] |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | Store at -20°C | [1] |
Spectral Data
The structural elucidation of this compound has been confirmed through various spectroscopic techniques. A summary of the expected spectral data is provided in Table 2.
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to olefinic protons, methyl groups, methylene protons, and protons on the piperidine ring are expected. Chemical shifts will vary depending on the solvent used. |
| ¹³C NMR | Resonances for carbonyl carbons in the piperidine ring and the ketone on the side chain, carbons of the double bonds, and aliphatic carbons are anticipated. |
| Infrared (IR) | Characteristic absorption bands for O-H stretching (hydroxyl group), N-H stretching (amide), C=O stretching (ketone and amide), and C=C stretching (alkene) are expected. Typical ranges are: O-H (~3400 cm⁻¹), N-H (~3200 cm⁻¹), C=O (~1700-1650 cm⁻¹), C=C (~1650-1600 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z 307. Fragmentation patterns would likely involve cleavage of the side chain. |
Biological Activities and Mechanisms of Action
This compound has demonstrated significant potential in various therapeutic areas due to its potent biological activities.
Antifungal Activity
This compound exhibits strong antifungal activity against a range of fungal pathogens, including Colletotrichum orbiculare, the causative agent of cucumber anthracnose.[3][4] Its antifungal mechanism involves the disruption of fundamental cellular processes.
-
Disruption of Material Metabolism and Energy Synthesis: Transcriptomic analysis has revealed that this compound interferes with the citrate cycle (TCA cycle) and oxidative phosphorylation in C. orbiculare.[3][4] This disruption leads to a significant reduction in cellular energy production, ultimately inhibiting fungal growth.
-
Compromised Cell Wall Integrity: The compound also causes abnormalities in the mycelial and cellular structures of the fungus, indicating a compromise in cell wall integrity.[3][4]
The signaling pathway illustrating the antifungal mechanism of this compound is depicted below.
Caption: Antifungal mechanism of this compound against C. orbiculare.
Apoptosis Induction in Adult T-Cell Leukemia (ATL) Cells
A significant area of research for this compound is its ability to selectively induce apoptosis in adult T-cell leukemia (ATL) cells. This activity is primarily mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
-
Inhibition of NF-κB Signaling: In many cancer cells, including ATL cells, the NF-κB pathway is constitutively active, promoting cell survival and proliferation while inhibiting apoptosis. This compound inhibits this pathway, leading to the downregulation of anti-apoptotic proteins and the subsequent induction of programmed cell death.
The proposed signaling pathway for apoptosis induction is shown below.
Caption: this compound-induced apoptosis via NF-κB inhibition.
Experimental Protocols
Isolation and Purification of this compound from Streptomyces sp.
This protocol is a generalized procedure based on common methods for isolating secondary metabolites from Streptomyces. Optimization may be required depending on the specific strain and culture conditions.
Workflow Diagram:
Caption: General workflow for the isolation of this compound.
Methodology:
-
Fermentation:
-
Inoculate a suitable production medium (e.g., ISP2 broth) with a spore suspension or a vegetative inoculum of the Streptomyces strain.
-
Incubate the culture under optimal conditions (e.g., 28-30°C, 150-200 rpm) for 7-14 days.
-
-
Extraction:
-
Separate the culture broth from the mycelia by centrifugation or filtration.
-
Extract the cell-free supernatant with an equal volume of an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Test the fractions for biological activity (antifungal or cytotoxic).
-
Pool the active fractions and further purify by high-performance liquid chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase to obtain pure this compound.
-
-
Structural Characterization:
-
Confirm the identity and purity of the isolated compound using NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
-
Antifungal Susceptibility Testing
This protocol describes a method to determine the antifungal activity of this compound against a filamentous fungus like C. orbiculare.
Methodology:
-
Preparation of Fungal Inoculum:
-
Grow the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until sporulation.
-
Harvest the spores by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth and adjust the concentration to a desired level (e.g., 1 x 10⁶ spores/mL) using a hemocytometer.
-
-
Broth Microdilution Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable liquid medium (e.g., Potato Dextrose Broth - PDB).
-
Add the fungal spore suspension to each well.
-
Include a positive control (a known fungicide), a negative control (medium with the solvent), and a growth control (medium with spores only).
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth. Determine the MIC by visual inspection of the wells.
-
Apoptosis Assay in ATL Cells
This protocol outlines a method to assess the induction of apoptosis in ATL cell lines by this compound.
Methodology:
-
Cell Culture:
-
Culture ATL cell lines (e.g., MT-1, MT-2) in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment:
-
Seed the cells in multi-well plates at a predetermined density.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
Include a vehicle-treated control (e.g., DMSO).
-
-
Apoptosis Detection (Annexin V/Propidium Iodide Staining):
-
Harvest the cells by centrifugation.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis).
-
Conclusion
This compound is a promising natural product with significant therapeutic potential. Its well-defined antifungal and pro-apoptotic activities, coupled with an increasing understanding of its mechanisms of action, make it a valuable lead compound for the development of new drugs. The experimental protocols provided herein offer a framework for researchers to further investigate and harness the therapeutic capabilities of this fascinating molecule. Further studies are warranted to explore its full pharmacological profile, optimize its structure for enhanced efficacy and safety, and advance its development towards clinical applications.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | C17H25NO4 | CID 16727453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. news.agropages.com [news.agropages.com]
- 4. This compound: A novel promising fungicide disrupting material metabolism and energy synthesis in Colletotrichum orbiculare [pubmed.ncbi.nlm.nih.gov]
Unraveling the Assembly Line: A Technical Guide to the 9-Methylstreptimidone Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of 9-methylstreptimidone, a polyketide with notable antiviral, antifungal, and antitumor activities. We will delve into the genetic blueprint, enzymatic machinery, and key chemical transformations that culminate in the production of this complex natural product. This guide is intended to serve as a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug discovery.
Core Synthesis: The this compound Biosynthetic Gene Cluster
The enzymatic assembly line for this compound is encoded by a dedicated biosynthetic gene cluster (BGC) found in the bacterium Streptomyces himastatinicus. This cluster, cataloged as BGC0000171 in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database, orchestrates the intricate series of reactions necessary for the molecule's formation.[1]
The Assembly Process: A Step-by-Step Enzymatic Journey
The biosynthesis of this compound is a fascinating example of polyketide synthesis, involving a type I polyketide synthase (PKS) system. The pathway is characterized by a unique branching module for the formation of the glutarimide ring and a novel decarboxylation step to generate the terminal diene.[2][3]
A proposed biosynthetic pathway, based on gene inactivation studies and bioinformatic analysis, is depicted below. The process begins with the loading of a starter unit and subsequent chain extensions with malonyl-CoA extender units, catalyzed by the modular PKS encoded by the smd genes. A key feature is the iterative use of a PKS module to extend the polyketide chain. The formation of the characteristic glutarimide ring is achieved through a specialized branching module. The final step in the formation of the mature this compound is a novel decarboxylation reaction catalyzed by the enzyme SmdK, which generates the terminal diene moiety.[2][3][4][5][6]
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Insights
While detailed kinetic data for the enzymes in the this compound pathway are not extensively available in the public domain, the production of this compound and its carboxylated analog in wild-type and mutant strains of S. himastatinicus provides valuable quantitative insights.
| Strain | Compound | Relative Production Level |
| S. himastatinicus (Wild-Type) | This compound | +++ |
| S. himastatinicus (ΔsmdK) | This compound | - |
| S. himastatinicus (ΔsmdK) | Carboxylated Analog | +++ |
Note: '+++' indicates significant production, and '-' indicates no detectable production. This data is inferred from the results of gene inactivation experiments.
Experimental Corner: Key Methodologies
The elucidation of the this compound biosynthetic pathway relied on a combination of genetic manipulation and analytical chemistry techniques. Below are detailed protocols for the key experiments cited in the foundational research.
Gene Inactivation in Streptomyces himastatinicus
This protocol describes the targeted inactivation of a biosynthetic gene (e.g., smdK) in S. himastatinicus via homologous recombination.
Workflow:
Caption: Workflow for targeted gene inactivation in S. himastatinicus.
Detailed Steps:
-
Construction of the Knockout Plasmid:
-
Upstream and downstream flanking regions (typically 1.5-2.0 kb) of the target gene (smdK) are amplified from S. himastatinicus genomic DNA using high-fidelity PCR.
-
These flanking fragments are cloned into a temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., pKC1139) containing an apramycin resistance cassette (aac(3)IV).
-
The resulting knockout plasmid is verified by restriction digestion and sequencing.
-
-
Intergeneric Conjugation:
-
The knockout plasmid is introduced into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
-
The E. coli donor strain is grown to mid-log phase, washed, and mixed with S. himastatinicus spores.
-
The mixture is plated on a suitable medium (e.g., ISP4) and incubated to allow for conjugation.
-
-
Selection of Mutants:
-
The conjugation plates are overlaid with nalidixic acid to select against the E. coli donor and apramycin to select for Streptomyces exconjugants that have integrated the plasmid.
-
Single-crossover integrants are subcultured on apramycin-containing media.
-
To select for double-crossover events (gene replacement), colonies are grown on a medium without apramycin at a higher temperature to induce the loss of the temperature-sensitive plasmid.
-
Colonies are then replica-plated to identify those that are apramycin-sensitive, indicating the loss of the plasmid and the resistance cassette.
-
-
Verification of Mutants:
-
Genomic DNA from apramycin-sensitive colonies is isolated.
-
PCR using primers flanking the target gene is performed to confirm the deletion of the gene and its replacement with the resistance cassette scar.
-
Southern blot analysis can be used as a definitive confirmation of the gene deletion.
-
Metabolite Analysis by HPLC-MS
This protocol outlines the extraction and analysis of this compound and its analogs from Streptomyces cultures.
Workflow:
Caption: Workflow for metabolite analysis by HPLC-MS.
Detailed Steps:
-
Fermentation and Extraction:
-
S. himastatinicus (wild-type or mutant strains) is fermented in a suitable production medium (e.g., ISP2 broth) for a specified period (e.g., 7 days) at an appropriate temperature (e.g., 28°C).
-
The culture broth is harvested and extracted three times with an equal volume of ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
-
HPLC-MS Analysis:
-
The dried extract is redissolved in methanol and filtered.
-
The sample is injected onto a C18 reverse-phase HPLC column.
-
A gradient elution is performed using a mobile phase consisting of water (often with a small percentage of formic acid) and acetonitrile or methanol.
-
The eluent from the HPLC is directed to a mass spectrometer (e.g., a quadrupole time-of-flight or ion trap instrument) equipped with an electrospray ionization (ESI) source.
-
Mass spectra are acquired in positive or negative ion mode. High-resolution mass spectrometry is used to determine the elemental composition of the detected metabolites.
-
Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns for structural elucidation and confirmation.
-
-
Data Analysis:
-
The production of this compound and its analogs is quantified by comparing the peak areas in the extracted ion chromatograms of the respective molecular ions.
-
The metabolite profiles of the wild-type and mutant strains are compared to identify the metabolic consequences of the gene inactivation.
-
This guide provides a foundational understanding of the this compound biosynthetic pathway. Further research, including in vitro enzymatic assays and structural biology studies, will undoubtedly provide deeper insights into the intricate mechanisms governing the assembly of this potent natural product.
References
- 1. BGC0000171 [mibig.secondarymetabolites.org]
- 2. Biosynthesis of this compound involves a new decarboxylative step for polyketide terminal diene formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Decarboxylation in Natural Products Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genomic and Secondary Metabolite Analyses of Streptomyces sp. 2AW Provide Insight into the Evolution of the Cycloheximide Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Unraveling the Intricacies of 9-Methylstreptimidone: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Methylstreptimidone, a glutarimide antibiotic produced by Streptomyces species, has demonstrated significant potential as a multifaceted therapeutic agent. Exhibiting potent antifungal, anti-leukemic, and anti-inflammatory properties, its mechanism of action is of considerable interest to the scientific community. This technical guide provides an in-depth exploration of the molecular pathways and cellular effects elicited by this compound. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes the key signaling cascades involved, offering a comprehensive resource for researchers and drug development professionals.
Core Antifungal Mechanism: Disruption of Fungal Metabolism and Cellular Integrity
This compound exhibits robust antifungal activity, particularly against the cucumber anthracnose-causing fungus, Colletotrichum orbiculare.[1] Its primary mechanism involves the profound disruption of fundamental cellular processes essential for fungal growth and survival.
1.1. Interference with a Trio of Metabolic Pathways
Transcriptomic analysis of C. orbiculare treated with this compound reveals a significant downregulation of genes involved in three critical metabolic pathways:
-
Citrate (TCA) Cycle: This central metabolic hub is crucial for cellular respiration and the generation of ATP.
-
Oxidative Phosphorylation: The primary process for ATP synthesis, driven by the electron transport chain.
-
Peroxisome Biogenesis: Peroxisomes are vital for fatty acid metabolism and the detoxification of reactive oxygen species.
The simultaneous disruption of these pathways leads to a catastrophic failure in energy production and metabolic homeostasis within the fungal cell.[1]
1.2. Compromising Structural and Redox Homeostasis
Microscopic and biochemical investigations have shown that this compound inflicts significant damage on the physical structure and internal environment of fungal cells.[1] These effects include:
-
Abnormal Mycelial and Cellular Morphology: Treated fungi exhibit distorted and irregular growth of their filamentous structures.
-
Compromised Cell Wall Integrity: The protective outer layer of the fungal cell is weakened, rendering it susceptible to osmotic stress and lysis.
-
Disrupted Cellular Redox Equilibrium: The balance between oxidizing and reducing agents within the cell is upset, leading to oxidative stress and cellular damage.
Quantitative Data: Antifungal Efficacy
The antifungal potency of this compound against Colletotrichum orbiculare has been quantified as follows:
| Compound | Target Organism | EC50 (μg/mL) | Reference |
| This compound | Colletotrichum orbiculare | 1.09 | [1] |
| Duofu (Commercial Fungicide) | Colletotrichum orbiculare | 4.12 | [1] |
Experimental Protocols
1.3. Antifungal Activity Assay
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound against a target fungus.
-
Methodology:
-
Prepare a spore suspension of Colletotrichum orbiculare in sterile potato dextrose broth (PDB).
-
Dispense the spore suspension into 96-well microtiter plates.
-
Add serial dilutions of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent-only control.
-
Incubate the plates at a temperature optimal for fungal growth (e.g., 25-28°C) for a defined period (e.g., 48-72 hours).
-
Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader to assess fungal growth.
-
Calculate the percentage of growth inhibition for each concentration relative to the solvent control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
1.4. Microscopic Analysis of Fungal Morphology
-
Objective: To visually assess the effects of this compound on fungal mycelial and cellular structure.
-
Methodology:
-
Inoculate sterile glass slides coated with a thin layer of potato dextrose agar (PDA) with spores of Colletotrichum orbiculare.
-
Add a solution of this compound at its EC50 concentration to the agar. Prepare a control slide with solvent only.
-
Incubate the slides in a humid chamber at the optimal growth temperature.
-
At various time points, observe the mycelial growth on the slides using a light microscope.
-
Stain the mycelia with a suitable dye (e.g., lactophenol cotton blue) to enhance visualization of cellular structures.
-
Document any abnormalities in hyphal shape, septation, and cellular integrity through photomicroscopy.
-
1.5. Transcriptomic Analysis (RNA-Seq)
-
Objective: To identify the global changes in gene expression in a fungus upon treatment with this compound.
-
Methodology:
-
Grow liquid cultures of Colletotrichum orbiculare to a specific growth phase (e.g., mid-log phase).
-
Treat the cultures with this compound at its EC50 concentration for a defined period. Include an untreated control.
-
Harvest the fungal mycelia by filtration and immediately freeze in liquid nitrogen to preserve RNA integrity.
-
Extract total RNA from the mycelia using a suitable RNA extraction kit with DNase treatment.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer and an Agilent Bioanalyzer.
-
Prepare cDNA libraries from the RNA samples using a commercial RNA-Seq library preparation kit.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Perform bioinformatic analysis of the sequencing data, including quality control, read mapping to a reference genome, differential gene expression analysis, and pathway enrichment analysis (e.g., GO and KEGG).
-
Visualization of Antifungal Mechanism
Caption: Antifungal mechanism of this compound.
Anti-Leukemic Activity: Selective Induction of Apoptosis
This compound has been shown to selectively induce apoptosis in adult T-cell leukemia (ATL) cells, highlighting its potential as a targeted anticancer agent.[2] While the precise molecular targets are still under investigation, the induction of programmed cell death is a key feature of its anti-leukemic effect.
Experimental Protocol
2.1. Apoptosis Assay in Leukemia Cells
-
Objective: To determine the pro-apoptotic effect of this compound on adult T-cell leukemia cells.
-
Methodology:
-
Culture an adult T-cell leukemia cell line (e.g., MT-1) in appropriate culture medium.
-
Seed the cells in multi-well plates and treat with various concentrations of this compound. Include an untreated control.
-
Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
-
Quantify the percentage of apoptotic cells at each concentration to assess the dose-dependent effect of the compound.
-
Visualization of Apoptosis Induction
Caption: Pro-apoptotic effect of this compound on ATL cells.
Anti-inflammatory Mechanism: Inhibition of Key Transcription Factors
Initial studies suggested that this compound inhibits the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and the activation of NF-κB in macrophages.[2] However, further research on a derivative, DTCM-glutarimide, indicates that the primary anti-inflammatory target may be the transcription factor AP-1 (Activator Protein-1), rather than NF-κB. The unsaturated hydrophobic portion of the this compound structure is crucial for this inhibitory activity.
Experimental Protocols
3.1. NF-κB and AP-1 Activity Assays
-
Objective: To measure the inhibitory effect of this compound on the activation of NF-κB and AP-1 in macrophages.
-
Methodology (Reporter Gene Assay):
-
Transfect a macrophage cell line (e.g., RAW 264.7) with reporter plasmids containing luciferase or another reporter gene under the control of NF-κB or AP-1 response elements.
-
Pre-treat the transfected cells with various concentrations of this compound for a defined period.
-
Stimulate the cells with an inflammatory agent like LPS to activate the NF-κB and AP-1 pathways.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Calculate the percentage of inhibition of NF-κB or AP-1 activity at each concentration.
-
Visualization of Anti-inflammatory Signaling Pathway
Caption: Inhibition of the AP-1 signaling pathway by this compound.
Conclusion and Future Directions
This compound is a promising natural product with a multi-pronged mechanism of action that encompasses antifungal, anti-leukemic, and anti-inflammatory effects. Its ability to disrupt fundamental metabolic processes in fungi, selectively induce apoptosis in cancer cells, and modulate key inflammatory signaling pathways underscores its therapeutic potential. Further research should focus on elucidating the precise molecular targets of this compound in each of these activities to facilitate the development of more potent and selective analogs for clinical applications. The detailed experimental protocols and visualized pathways provided in this guide serve as a foundational resource for scientists dedicated to advancing our understanding and utilization of this remarkable compound.
References
- 1. This compound: A novel promising fungicide disrupting material metabolism and energy synthesis in Colletotrichum orbiculare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of this compound, a compound that induces apoptosis selectively in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
9-Methylstreptimidone: A Comprehensive Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methylstreptimidone is a glutarimide antibiotic produced by various Streptomyces species.[1] This compound has garnered significant interest within the scientific community due to its broad spectrum of biological activities, including potent antifungal, antiviral, and cytotoxic properties. This technical guide provides an in-depth overview of the biological activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development efforts.
Antifungal Activity
This compound exhibits significant antifungal properties, particularly against plant pathogenic fungi. Its efficacy has been demonstrated to surpass that of some commercially available fungicides.
Quantitative Antifungal Data
| Fungal Species | Assay Type | Efficacy Metric | Value | Reference |
| Colletotrichum orbiculare | Mycelial Growth Inhibition | EC50 | 1.09 µg/mL | [2] |
Mechanism of Antifungal Action
The primary antifungal mechanism of this compound involves the disruption of cellular metabolism and energy synthesis in fungal cells. Transcriptomic analysis has revealed that it interferes with key metabolic pathways, including the citrate (TCA) cycle and oxidative phosphorylation.[2] This disruption of mitochondrial respiration leads to a depletion of cellular ATP, ultimately causing fungal cell death.
Experimental Protocol: Antifungal Susceptibility Testing (MIC Assay)
A standardized broth microdilution method is utilized to determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.
-
Inoculum Preparation: Fungal cultures are grown on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation. Spores are harvested and suspended in sterile saline containing a wetting agent (e.g., 0.05% Tween 80). The spore suspension is adjusted to a concentration of 1-5 x 105 spores/mL.
-
Assay Plate Preparation: this compound is serially diluted in a liquid medium (e.g., RPMI-1640) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared fungal spore suspension. A growth control (no compound) and a sterility control (no inoculum) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control.
Antiviral Activity
This compound has demonstrated notable antiviral activity, primarily through the induction of the host's innate immune response.
Quantitative Antiviral Data
While specific IC50 values from in vitro cell-based assays are not extensively reported in the available literature, in vivo studies have provided a therapeutic index.
| Virus | Host/System | Efficacy Metric | Value | Reference |
| Influenza A2 (H2N2) | Mice | Therapeutic Index | 60 | [3] |
Mechanism of Antiviral Action
The antiviral effect of this compound is largely attributed to its ability to induce the production of interferon in the host.[3] Interferons are signaling proteins that play a crucial role in the innate immune response to viral infections by activating various antiviral defense mechanisms in host cells. Prophylactic administration has been shown to be effective in protecting against viral infection.[3]
Experimental Protocol: In Vivo Antiviral Assay (Influenza Mouse Model)
-
Animal Model: Specific pathogen-free mice (e.g., BALB/c) are used.
-
Compound Administration: this compound is administered prophylactically, typically via intraperitoneal injection, at various doses. A control group receives a vehicle solution.
-
Viral Challenge: Following a predetermined time after compound administration, mice are intranasally inoculated with a sublethal dose of influenza virus.
-
Monitoring: Mice are monitored daily for signs of illness, including weight loss and mortality, for a period of 14-21 days.
-
Endpoint Analysis: At specific time points post-infection, subsets of mice may be euthanized to collect lung tissue for viral titer determination (e.g., plaque assay or TCID50) and to measure interferon levels in serum or lung homogenates.
-
Data Analysis: The protective effect is evaluated by comparing survival rates, mean time to death, and lung viral titers between the treated and control groups.
Cytotoxic Activity
This compound has shown selective cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent. Its mechanism of action involves the induction of apoptosis and the inhibition of pro-survival signaling pathways.
Quantitative Cytotoxic Data
Specific IC50 values for this compound against various cancer cell lines are not widely available in the public domain. However, it has been reported to selectively induce apoptosis in adult T-cell leukemia cells.[2]
Mechanism of Cytotoxic Action
The cytotoxic activity of this compound is multifaceted, involving:
-
Induction of Apoptosis: It triggers programmed cell death in susceptible cancer cells. This process is mediated by the activation of the intrinsic apoptotic pathway.
-
Inhibition of NF-κB Signaling: this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of Nuclear Factor-kappa B (NF-κB).[2] NF-κB is a key transcription factor that promotes cell survival, proliferation, and inflammation in many cancers. By inhibiting NF-κB, this compound can sensitize cancer cells to apoptosis.
Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Culture and Treatment: Cancer cells are seeded in appropriate culture vessels and allowed to adhere. The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle-treated control is included.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Fluorescently labeled Annexin V (e.g., FITC-Annexin V) and a dead cell stain (e.g., Propidium Iodide, PI) are added to the cell suspension. The mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative cells are considered viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
Experimental Protocol: NF-κB Reporter Assay
-
Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment and Stimulation: After transfection, cells are pre-treated with various concentrations of this compound for a defined period. Subsequently, NF-κB activation is induced by adding a stimulant such as LPS or TNF-α.
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer and appropriate luciferase assay reagents.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The inhibitory effect of this compound is determined by comparing the normalized luciferase activity in treated cells to that in stimulated, untreated cells.
Conclusion
This compound is a promising natural product with a diverse range of biological activities. Its potent antifungal effects are driven by the disruption of fundamental metabolic pathways in fungi. The compound's antiviral activity, mediated by the induction of the host's interferon response, suggests its potential as an immunomodulatory agent. Furthermore, its ability to induce apoptosis and inhibit pro-survival signaling in cancer cells highlights its potential for development as an anticancer therapeutic. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into the therapeutic applications of this compound and its analogs. Further research is warranted to fully elucidate its in vivo efficacy and to establish a comprehensive profile of its IC50 values against a broader range of viral and cancer targets.
References
- 1. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 2. [Antiviral effect of this compound in plants (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on a new antiviral antibiotic, this compound. I. Physicochemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Cytotoxicity of 9-Methylstreptimidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methylstreptimidone, a natural compound isolated from Streptomyces species, has garnered scientific interest for its potential as a therapeutic agent. Preliminary investigations have revealed its cytotoxic and apoptotic activities, particularly against adult T-cell leukemia (ATL), alongside anti-inflammatory and antifungal properties. This technical guide provides a comprehensive overview of the current understanding of this compound's cytotoxicity, detailing its mechanism of action, relevant signaling pathways, and standardized protocols for its evaluation.
Quantitative Cytotoxicity Data
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) | Assay Method | Reference |
| e.g., Jurkat | Human T-cell leukemia | 48 | MTT Assay | (Internal Data) | |
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is paramount in drug discovery. The following are detailed protocols for commonly employed cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure for Adherent Cells:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Procedure for Suspension Cells:
-
Seed cells in a 96-well plate at an optimal density.
-
Add the desired concentrations of this compound to the wells.
-
Follow steps 4 and 5 from the adherent cell protocol.
-
After the MTT incubation, centrifuge the plate at a low speed (e.g., 500 x g) for 5 minutes.
-
Carefully remove the supernatant without disturbing the cell pellet and formazan crystals.
-
Proceed with steps 7-9 from the adherent cell protocol.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided in the kit or 1% Triton X-100 in PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and incubate for the desired period.
-
Prepare control wells:
-
Vehicle Control: Cells treated with the vehicle only.
-
Maximum LDH Release Control: Cells treated with lysis buffer 30 minutes before the end of the incubation period.
-
Medium Background Control: Medium without cells.
-
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate at room temperature for the recommended time (usually 10-30 minutes), protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (Max LDH Release Abs - Vehicle Control Abs)] * 100
Signaling Pathways and Mechanism of Action
Preliminary studies suggest that this compound exerts its cytotoxic effects through the induction of apoptosis and modulation of inflammatory signaling pathways.
Inhibition of NF-κB Signaling
This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of Nuclear Factor-kappa B (NF-κB). NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, including T-cell leukemia, the NF-κB pathway is constitutively active, promoting cancer cell survival and resistance to apoptosis. By inhibiting NF-κB, this compound can sensitize cancer cells to apoptotic signals.
Induction of Apoptosis in T-Cell Leukemia
This compound selectively induces apoptosis in adult T-cell leukemia cells. Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. The induction of apoptosis by this compound likely involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
9-Methylstreptimidone: A Technical Guide to a Glutarimide Antibiotic with Antifungal and Antineoplastic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Methylstreptimidone is a glutarimide antibiotic produced by various Streptomyces species, demonstrating a significant breadth of biological activity. This technical guide provides an in-depth overview of its core characteristics, focusing on its antifungal and antineoplastic properties. We delve into its mechanisms of action, including the disruption of fungal cellular respiration and the induction of apoptosis and inhibition of NF-κB signaling in cancer cells. This document compiles available quantitative data on its efficacy, details relevant experimental protocols, and presents visual diagrams of its proposed signaling pathways to serve as a comprehensive resource for the scientific community.
Introduction
Glutarimide antibiotics, a class of natural products characterized by a 2,6-piperidinedione ring, have long been a source of interest for their diverse biological activities. This compound, a prominent member of this family, has emerged as a molecule of interest due to its potent antifungal, antiviral, and antitumor effects.[1] Isolated from Streptomyces species, this compound's unique structure and multifaceted mechanisms of action make it a compelling candidate for further investigation in drug discovery and development.[2][3] This guide aims to consolidate the current technical knowledge on this compound, providing a foundation for future research endeavors.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 51867-94-8 | N/A |
| Molecular Formula | C₁₇H₂₅NO₄ | N/A |
| Molecular Weight | 307.38 g/mol | N/A |
| Source | Streptomyces sp. | [2][4] |
Antifungal Activity
This compound exhibits potent antifungal activity against a range of fungal pathogens. A notable example is its efficacy against Colletotrichum orbiculare, the causative agent of cucumber anthracnose.
Mechanism of Action
The primary antifungal mechanism of this compound against C. orbiculare involves the disruption of fundamental cellular metabolic processes. Transcriptomic analysis has revealed that the compound interferes with:
-
The Citrate Cycle (TCA Cycle): This central metabolic pathway is crucial for cellular energy production. The specific enzymatic targets within the cycle are under investigation.
-
Oxidative Phosphorylation: By disrupting this process, this compound impairs the cell's ability to generate ATP, the primary energy currency.
-
Peroxisome Biogenesis: This disruption likely contributes to an imbalance in cellular redox homeostasis and lipid metabolism.[2]
The collective impact of these disruptions leads to a cascade of detrimental effects, including compromised cell wall integrity and a disturbed cellular redox equilibrium, ultimately resulting in fungal cell death.[2]
Quantitative Antifungal Data
The following table summarizes the available quantitative data on the antifungal activity of this compound.
| Fungal Species | Test | Value | Reference |
| Colletotrichum orbiculare | EC₅₀ | 1.09 µg/mL | [2] |
Experimental Protocol: Transcriptomic Analysis of Colletotrichum orbiculare
While the specific, detailed protocol for the transcriptomic analysis of C. orbiculare treated with this compound is not publicly available, a general methodology can be outlined based on standard practices for fungal transcriptomics.
Objective: To identify differentially expressed genes in C. orbiculare upon treatment with this compound.
Methodology:
-
Fungal Culture and Treatment: C. orbiculare is grown in a suitable liquid medium. A sub-lethal concentration of this compound (e.g., at or below the EC₅₀ value) is added to the experimental cultures, while control cultures receive a vehicle control.
-
RNA Extraction: Fungal mycelia are harvested at specific time points post-treatment. Total RNA is extracted using a commercially available fungal RNA extraction kit or a standard protocol involving mechanical disruption (e.g., bead beating in liquid nitrogen) followed by phenol-chloroform extraction.
-
RNA Quality Control: The integrity and purity of the extracted RNA are assessed using a spectrophotometer (for A260/280 and A260/230 ratios) and a bioanalyzer to determine the RNA Integrity Number (RIN).
-
Library Preparation: High-quality RNA is used to construct cDNA libraries for sequencing. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality, and adapters and low-quality reads are trimmed.
-
Mapping: The cleaned reads are mapped to the C. orbiculare reference genome.
-
Differential Gene Expression Analysis: Gene expression levels are quantified, and statistical analysis is performed to identify genes that are significantly upregulated or downregulated in the this compound-treated samples compared to the controls.
-
Functional Annotation and Pathway Analysis: Differentially expressed genes are annotated with functional information, and pathway analysis (e.g., GO enrichment, KEGG pathway analysis) is performed to identify the biological processes and pathways affected by the treatment.
-
Signaling Pathway Diagram: Antifungal Mechanism
Caption: Proposed antifungal mechanism of this compound in C. orbiculare.
Antineoplastic Activity
This compound has demonstrated promising antineoplastic properties, particularly its ability to selectively induce apoptosis in adult T-cell leukemia (ATL) cells and to modulate inflammatory responses in macrophages.
Mechanism of Action
The anticancer effects of this compound are attributed to two primary mechanisms:
-
Induction of Apoptosis: The compound selectively triggers programmed cell death in ATL cells.[5] The precise molecular pathway leading to apoptosis induction is an area of active research.
-
Inhibition of NF-κB Signaling: this compound inhibits the lipopolysaccharide (LPS)-induced activation of Nuclear Factor-kappa B (NF-κB) and the subsequent production of nitric oxide (NO) in macrophages.[5] NF-κB is a key transcription factor that plays a crucial role in inflammation and cancer cell survival and proliferation.
Quantitative Antineoplastic Data
Comprehensive quantitative data on the cytotoxic activity of this compound against a broad panel of cancer cell lines is currently limited in the public domain. Further studies are required to establish a detailed profile of its IC₅₀ values.
Experimental Protocols
Objective: To determine the pro-apoptotic effect of this compound on ATL cells.
Methodology (General Protocol):
-
Cell Culture: ATL cell lines (e.g., MT-1) are cultured in appropriate media supplemented with fetal bovine serum.
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours). A vehicle control is included.
-
Apoptosis Detection (Annexin V/Propidium Iodide Staining):
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and propidium iodide (PI) are added to the cell suspension.
-
After incubation in the dark, the cells are analyzed by flow cytometry.
-
Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
-
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared to the control.
Objective: To assess the inhibitory effect of this compound on LPS-induced NF-κB activation and NO production in macrophages.
Methodology (General Protocol):
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).
-
Nitric Oxide Measurement (Griess Assay):
-
After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The Griess reagent is added to the supernatant, and the absorbance is measured at a specific wavelength (e.g., 540 nm).
-
The concentration of nitrite, a stable product of NO, is determined by comparison to a standard curve.
-
-
NF-κB Activation (Western Blot for IκBα Degradation or p65 Nuclear Translocation):
-
IκBα Degradation: Cells are harvested at an early time point after LPS stimulation (e.g., 30 minutes). Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE. The level of IκBα protein is detected by Western blotting using a specific antibody. A decrease in IκBα indicates NF-κB activation.
-
p65 Nuclear Translocation: Nuclear and cytoplasmic protein fractions are prepared from treated cells. The amount of the NF-κB p65 subunit in each fraction is determined by Western blotting. An increase in nuclear p65 indicates NF-κB activation.
-
-
Data Analysis: The levels of NO and the markers of NF-κB activation in the this compound-treated groups are compared to the LPS-only treated group.
Signaling Pathway Diagrams
Caption: Proposed pathway for apoptosis induction by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: A novel promising fungicide disrupting material metabolism and energy synthesis in Colletotrichum orbiculare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activities of Inotilone from Phellinus linteus through the Inhibition of MMP-9, NF-κB, and MAPK Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]
- 5. researchgate.net [researchgate.net]
9-Methylstreptimidone: A Technical Guide to its Natural Source, Fermentation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Methylstreptimidone is a potent glutarimide antibiotic with significant antiviral, antifungal, and antitumor activities.[1][2] This technical guide provides an in-depth overview of its natural sources, detailed fermentation protocols for its production, and a comprehensive analysis of its mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, fermentation technology, and drug development.
Natural Source and Isolation
This compound is a secondary metabolite produced by actinomycetes, primarily belonging to the genus Streptomyces. The most well-documented producer is Streptomyces himastatinicus , from which the biosynthetic gene cluster for this compound has been identified.[1][2] Strains of this and other Streptomyces species have been isolated from various terrestrial and marine environments, including soil and marine sediments.[3] The isolation of producing strains typically involves standard microbiological techniques for actinomycete recovery from environmental samples.
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of the producing Streptomyces strain. While specific yields can be strain and condition-dependent, optimization of fermentation parameters is crucial for maximizing production.
Culture Media
A variety of media compositions have been successfully employed for the cultivation of Streptomyces species for the production of secondary metabolites. The choice of medium can significantly impact the yield of this compound. Below are examples of media that can be adapted and optimized.
| Medium Component | Concentration (g/L) | Reference |
| ISP2 Medium | ||
| Malt Extract | 10.0 | General Streptomyces medium |
| Yeast Extract | 4.0 | General Streptomyces medium |
| Glucose | 4.0 | General Streptomyces medium |
| Seed Medium (Example) | ||
| Tryptic Soy Broth | 30.0 | General Streptomyces seed culture |
| Production Medium (Example) | ||
| Soluble Starch | 20.0 | General Streptomyces production medium |
| Glucose | 10.0 | General Streptomyces production medium |
| Yeast Extract | 5.0 | General Streptomyces production medium |
| Peptone | 5.0 | General Streptomyces production medium |
| CaCO₃ | 2.0 | General Streptomyces production medium |
| KBr | 0.1 | General Streptomyces production medium |
| FeSO₄·7H₂O | 0.08 | General Streptomyces production medium |
Fermentation Parameters
Optimal fermentation conditions are critical for achieving high yields of this compound. The following parameters are key control points in the fermentation process.
| Parameter | Optimal Range | Notes |
| Temperature | 28-30 °C | Typical for mesophilic Streptomyces. |
| pH | 6.8 - 7.2 | Maintain with buffers or automated pH control. |
| Aeration | 1.0 - 1.5 vvm | Ensure sufficient dissolved oxygen for aerobic growth and production. |
| Agitation | 200 - 400 rpm | Varies with fermenter geometry; ensures proper mixing and oxygen transfer. |
| Incubation Time | 7 - 14 days | Production is typically associated with the stationary phase of growth. |
Experimental Protocols
Cultivation of Streptomyces himastatinicus
A two-stage fermentation process is generally employed for the production of this compound.
Step 1: Seed Culture Preparation
-
Inoculate a loopful of a well-sporulated culture of Streptomyces himastatinicus from an agar slant into a 250 mL flask containing 50 mL of seed medium.
-
Incubate the flask at 28 °C on a rotary shaker at 220 rpm for 48-72 hours, or until dense growth is observed.
Step 2: Production Fermentation
-
Transfer the seed culture (5-10% v/v) into a production fermenter containing the optimized production medium.
-
Maintain the fermentation under the optimal parameters of temperature, pH, aeration, and agitation as outlined in Table 2.
-
Monitor the fermentation for key parameters such as biomass, pH, and substrate consumption. Production of this compound typically commences after the initial growth phase.
Extraction and Purification of this compound
Step 1: Extraction
-
At the end of the fermentation, harvest the culture broth.
-
Separate the mycelial biomass from the supernatant by centrifugation or filtration.
-
Extract the supernatant with an equal volume of ethyl acetate or another suitable organic solvent.
-
Concentrate the organic extract in vacuo to obtain a crude extract.
Step 2: Purification
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol.
-
Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Pool the fractions containing this compound and concentrate.
-
Perform further purification using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water) to obtain pure this compound.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its antifungal and anti-inflammatory/antitumor effects being the most prominent.
Antifungal Mechanism of Action
Recent studies have elucidated the antifungal mechanism of this compound against phytopathogenic fungi such as Colletotrichum orbiculare. The compound disrupts key metabolic processes essential for fungal survival. Transcriptomic analysis has revealed that this compound interferes with:
-
The Citrate (TCA) Cycle: A central metabolic pathway for energy production.
-
Oxidative Phosphorylation: The primary process of ATP synthesis.
-
Peroxisome Biogenesis: Involved in various metabolic functions, including fatty acid oxidation.
This disruption of cellular energy production and metabolism leads to fungal cell death.
Caption: Antifungal mechanism of this compound.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of Nuclear Factor-kappa B (NF-κB). The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer. By inhibiting NF-κB activation, this compound can suppress the production of pro-inflammatory mediators and may induce apoptosis in cancer cells.
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Workflow Overview
The following diagram provides a high-level overview of the workflow for the production and analysis of this compound.
Caption: General experimental workflow.
Conclusion
This compound represents a promising natural product with multifaceted biological activities. This guide provides a foundational understanding of its production through fermentation and its mechanisms of action. Further research into strain improvement, fermentation optimization, and the elucidation of its full therapeutic potential is warranted. The detailed protocols and pathway diagrams presented herein are intended to facilitate these future research and development endeavors.
References
- 1. Isolation, antifungal activity, and structure elucidation of the glutarimide antibiotic, streptimidone, produced by Micromonospora coerulea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New glutarimide antibiotics, S-632-B1 and B2. II. Isolation, physico-chemical properties and chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of 9-Methylstreptimidone Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of 9-methylstreptimidone analogs. This compound is a glutarimide antibiotic with a range of biological activities, including antiviral, antifungal, and antitumor effects.[1] Analogs of this natural product are of significant interest for the development of novel therapeutic agents, particularly for their ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[2][3][4]
Quantitative Data Summary
The following table summarizes the inhibitory activities of synthesized this compound analogs against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage-like cells. This assay is a common method to assess the anti-inflammatory potential of compounds.
| Compound | Structure | IC50 (µM) for NO Production Inhibition | Reference |
| This compound | (Structure not available in abstracts) | Comparable to analog 8 | [2][3] |
| Analog 8 | (Simplified, relatively simple structure) | Comparable to this compound | [2][3] |
| (+/-)-4,alpha-diepi-streptovitacin A | (Structure not available in abstracts) | As potent as this compound | [5] |
Note: Specific IC50 values were not available in the provided search result abstracts, but relative potencies were described.
Experimental Protocols
General Synthesis of this compound Analogs
While detailed, step-by-step synthetic procedures for each specific analog are proprietary and not fully disclosed in the available literature, a general synthetic strategy can be outlined based on the core glutarimide structure. The synthesis of glutarimide derivatives often involves the construction of the piperidine-2,6-dione ring system followed by the elaboration of the side chain.[6]
A Generalized Synthetic Workflow:
Protocol:
-
Synthesis of the Glutarimide Core: The glutarimide ring can be synthesized through various methods, such as the condensation of glutaric anhydride with an appropriate amine or ammonia source.
-
Side Chain Introduction: The key unsaturated side chain can be introduced at the C4 position of the glutarimide ring. This may be achieved through reactions such as the Wittig reaction with a suitable phosphonium ylide or an aldol condensation with an appropriate aldehyde or ketone. The specific reagents and conditions will determine the final structure of the side chain.
-
Purification: The synthesized analogs are typically purified using chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC) to isolate the desired product from reaction byproducts.
-
Characterization: The structure and purity of the final compounds are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Biological Evaluation Protocols
The primary biological activities of this compound analogs are their anti-inflammatory and pro-apoptotic effects, often mediated through the inhibition of the NF-κB pathway.[4][5]
This assay is used to quantify the activity of the NF-κB signaling pathway in response to treatment with the synthesized analogs.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) and supplements
-
TNF-α (or other NF-κB activator)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Compound Treatment: After transfection, replace the medium with fresh medium containing various concentrations of the this compound analogs. Incubate for a predetermined time (e.g., 1-2 hours).
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., at 10 ng/mL), for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer and the appropriate luciferase assay reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the fold change in NF-κB activity relative to the vehicle-treated control.
This assay measures the inhibitory effect of the analogs on the production of nitric oxide, a pro-inflammatory mediator, in macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (e.g., RPMI 1640) and supplements
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound analogs for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., at 1 µg/mL) to induce NO production. Incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate.
-
Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. Determine the IC50 value for each compound.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for the evaluation of this compound analogs.
Application Notes
The protocols and data presented here are intended to guide researchers in the synthesis and evaluation of novel this compound analogs. These compounds hold promise as leads for the development of drugs targeting inflammatory diseases and certain types of cancer due to their inhibitory effects on the NF-κB pathway. The structure-activity relationship studies, such as those initiated by Ishikawa et al. and Takeiri et al., are crucial for optimizing the potency and selectivity of these analogs.[2][5] Further investigations may include exploring their effects on other signaling pathways, assessing their in vivo efficacy in animal models of inflammation and cancer, and evaluating their pharmacokinetic and toxicological profiles. The development of molecular probes based on active analogs can also aid in the identification of their specific cellular targets.[7]
References
- 1. thaiscience.info [thaiscience.info]
- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation on novel analogs of this compound, an inhibitor of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of this compound, a compound that induces apoptosis selectively in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and biological evaluation of molecular probes based on the this compound derivative DTCM-glutarimide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 9-Methylstreptimidone from Streptomyces Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methylstreptimidone is a member of the glutarimide-containing polyketide family of natural products, isolated from the fermentation broth of various Streptomyces species. This compound has garnered significant interest within the scientific community due to its diverse biological activities, including potent antiviral, antifungal, and antitumor properties. Notably, this compound has been shown to selectively induce apoptosis in adult T-cell leukemia cells, highlighting its potential as a lead compound in the development of novel cancer therapeutics. Its mechanism of action is believed to involve the modulation of critical cellular signaling pathways, including the inhibition of the NF-κB pathway and interference with central energy metabolism through effects on the citrate cycle and oxidative phosphorylation.
These application notes provide a detailed overview of the methodology for the production, purification, and characterization of this compound from Streptomyces culture. The protocols outlined below are compiled from established methods for the isolation of glutarimide antibiotics and are intended to serve as a comprehensive guide for researchers in the fields of natural product chemistry, drug discovery, and molecular pharmacology.
Data Presentation
The following table summarizes representative quantitative data for the purification of this compound from a 10-liter Streptomyces culture. Please note that these values are illustrative and actual yields may vary depending on the specific Streptomyces strain, culture conditions, and purification efficiency.
| Purification Step | Total Weight/Volume | This compound Concentration (Estimated) | Purity (Estimated) | Yield (Estimated) |
| Culture Broth | 10 L | 5 mg/L | < 1% | 100% |
| Ethyl Acetate Extract | 500 mL | 90 mg/L | 5% | 90% |
| Silica Gel Chromatography (Fraction Pool) | 50 mL | 700 mg/L | 60% | 70% |
| Preparative HPLC | 5 mL | 5 g/L | > 95% | 50% |
Experimental Protocols
Fermentation of Streptomyces sp. for this compound Production
This protocol describes the cultivation of a Streptomyces strain, such as Streptomyces himastatinicus or Streptomyces sp. HS-NF-780, for the production of this compound.
Materials:
-
Streptomyces sp. glycerol stock
-
Seed culture medium (e.g., ISP2 medium: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L dextrose, pH 7.2)
-
Production culture medium (e.g., SFM medium: 20 g/L soy flour, 20 g/L mannitol, pH 7.0)
-
Sterile baffled flasks
-
Incubator shaker
Procedure:
-
Inoculate 100 mL of sterile seed culture medium in a 500 mL baffled flask with 1 mL of the Streptomyces sp. glycerol stock.
-
Incubate the seed culture at 28°C with shaking at 200 rpm for 48-72 hours.
-
Use the seed culture to inoculate 10 L of production medium at a 5% (v/v) ratio in a suitable fermenter.
-
Continue fermentation at 28°C with agitation and aeration for 7-10 days. Monitor the production of this compound periodically using analytical techniques such as LC-MS.
Extraction of this compound from Culture Broth
This protocol details the extraction of this compound from the fermentation broth using liquid-liquid extraction.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Centrifuge and appropriate centrifuge bottles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation at 8,000 x g for 20 minutes.
-
Transfer the supernatant to a large separatory funnel.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and wash with a saturated sodium chloride solution.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate.
-
Concentrate the extract to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound
This protocol describes the purification of this compound from the crude extract using silica gel chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: n-hexane, ethyl acetate, chloroform, methanol (HPLC grade)
-
Preparative HPLC system with a C18 column
-
Acetonitrile and water (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
Part A: Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane, followed by n-hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 1:1), and finally 100% ethyl acetate.
-
Collect fractions of 20 mL each and monitor the separation by TLC using a mobile phase of chloroform:methanol (95:5).
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Pool the fractions containing this compound based on the TLC analysis and concentrate them to dryness.
Part B: Preparative HPLC
-
Dissolve the enriched fraction from the silica gel chromatography in methanol.
-
Purify the sample using a preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 10 µm).
-
Elute with a gradient of acetonitrile in water (e.g., 20% to 80% acetonitrile over 30 minutes) at a flow rate of 10 mL/min.
-
Monitor the elution at a suitable wavelength (e.g., 230 nm).
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure this compound.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Interference of this compound with Central Energy Metabolism.
Experimental Workflow Diagram
Caption: Workflow for the Purification of this compound.
Application Notes and Protocols for 9-Methylstreptimidone Antifungal Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methylstreptimidone is a glutarimide antibiotic with demonstrated antifungal properties. This document provides detailed protocols for assessing its antifungal activity, based on established methodologies. This compound has been shown to be effective against the phytopathogenic fungus Colletotrichum orbiculare, the causative agent of cucumber anthracnose.[1][2] Its mechanism of action involves the disruption of crucial cellular processes, including material metabolism and energy synthesis. Specifically, it has been found to interfere with the citrate cycle and oxidative phosphorylation, while also compromising the integrity of the fungal cell wall.[1]
Quantitative Antifungal Activity
The antifungal potency of this compound and the related compound streptimidone has been quantified against several plant pathogenic fungi. The following tables summarize the available data.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | Test Method | Endpoint | Concentration (µg/mL) | Reference |
| Colletotrichum orbiculare | Mycelial Growth Inhibition | EC₅₀ | 1.09 | [1][2] |
| Colletotrichum orbiculare (in vivo) | Control Efficacy | 2 x EC₅₀ | 76.9% | [1] |
| Colletotrichum orbiculare (in vivo) | Control Efficacy | 4 x EC₅₀ | 87.6% | [1] |
Table 2: In Vitro Antifungal Activity of Streptimidone (a related glutarimide antibiotic)
| Fungal Species | Test Method | Endpoint | Concentration (µg/mL) | Reference |
| Phytophthora capsici | Broth Microdilution | MIC | ~3-10 | [3] |
| Didymella bryoniae | Broth Microdilution | MIC | ~3-10 | [3] |
| Magnaporthe grisea | Broth Microdilution | MIC | ~3-10 | [3] |
| Botrytis cinerea | Broth Microdilution | MIC | ~3-10 | [3] |
Experimental Protocols
The following protocols are adapted from established standards for antifungal susceptibility testing of filamentous fungi, such as the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungus.
Materials:
-
This compound
-
Fungal isolate of interest
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile water, saline, or 0.05% Tween 80
-
Hemocytometer or other cell counting device
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution in RPMI-1640 medium to create a working stock.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate except the first column.
-
Add 200 µL of the working stock of this compound to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the compound.
-
Include a drug-free well as a positive control for fungal growth and a well with medium only as a negative control.
-
-
Inoculum Preparation:
-
Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is observed.
-
Harvest conidia or spores by flooding the plate with sterile saline or 0.05% Tween 80 and gently scraping the surface.
-
Adjust the spore suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer. This suspension should be further diluted 1:1 in RPMI-1640 medium.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final diluted inoculum to each well of the microtiter plate.
-
Incubate the plate at an appropriate temperature (e.g., 28-35°C) for 48-72 hours, or until sufficient growth is observed in the positive control well.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be determined visually or by using a microplate reader to measure absorbance at a specific wavelength (e.g., 530 nm).
-
Protocol 2: Mycelial Growth Inhibition Assay for EC₅₀ Determination
This protocol is used to determine the concentration of this compound that inhibits fungal mycelial growth by 50%.
Materials:
-
This compound
-
Fungal isolate of interest
-
Potato Dextrose Agar (PDA) or other suitable solid medium
-
Sterile petri dishes
-
Sterile cork borer or scalpel
-
Incubator
Procedure:
-
Preparation of Fungicide-Amended Media:
-
Prepare PDA medium and autoclave.
-
Cool the medium to approximately 45-50°C.
-
Add appropriate volumes of a stock solution of this compound to the molten agar to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µg/mL).
-
Pour the amended and non-amended (control) PDA into sterile petri dishes.
-
-
Inoculation:
-
From a fresh, actively growing culture of the fungus, take a mycelial plug using a sterile cork borer (e.g., 5 mm diameter).
-
Place the mycelial plug, mycelial side down, in the center of each PDA plate.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the fungus until the mycelium in the control plate has reached a significant portion of the plate diameter.
-
-
Data Collection and EC₅₀ Calculation:
-
Measure the diameter of the fungal colony on each plate in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
The EC₅₀ value is the concentration that causes 50% inhibition of mycelial growth, which can be determined by regression analysis.
-
Visualizations
Logical Workflow for Antifungal Susceptibility Testing
Caption: Workflow for in vitro antifungal susceptibility testing of this compound.
Proposed Mechanism of Action of this compound
Caption: Proposed multimodal antifungal mechanism of this compound.
References
- 1. This compound: A novel promising fungicide disrupting material metabolism and energy synthesis in Colletotrichum orbiculare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news.agropages.com [news.agropages.com]
- 3. Isolation, antifungal activity, and structure elucidation of the glutarimide antibiotic, streptimidone, produced by Micromonospora coerulea - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-Cancer Studies with 9-Methylstreptimidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
Due to the limited publicly available quantitative data for 9-Methylstreptimidone, the following table summarizes the key qualitative findings from in vitro studies. Researchers are encouraged to generate specific quantitative data, such as IC50 values, through the experimental protocols provided below.
| Cell Line | Cancer Type | Observed Effect | Reported Pathway Modulation | Reference |
| Adult T-cell leukemia (MT-1) | Leukemia | Selective induction of apoptosis | Inhibition of NF-κB | [1] |
| Macrophage-like cells | N/A (used for pathway analysis) | Inhibition of LPS-induced NO production | Inhibition of NF-κB | [1] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anti-cancer properties of this compound. These are generalized procedures and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS, 5% isopropanol, and 12 mM HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., based on the IC50 value) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at a low speed.
-
Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound inhibiting the NF-κB pathway.
Experimental Workflow Diagram
References
Application Notes and Protocols for Assessing the Antiviral Activity of 9-Methylstreptimidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methylstreptimidone is a glutarimide antibiotic that has demonstrated potential as an antiviral agent. This document provides detailed application notes and protocols for researchers interested in evaluating the antiviral efficacy of this compound. The protocols outlined below are standard methods for determining antiviral activity, cytotoxicity, and the potential mechanism of action.
Antiviral Activity of this compound
This compound has been reported to exhibit antiviral activity against a range of viruses. Prophylactic administration has shown protective effects against influenza A2 (H2N2) virus in mice.[1] Its mechanism of action is suggested to be linked to the induction of interferon.[1] In addition to influenza virus, its antiviral potential has been noted against Newcastle disease virus, poliovirus, and vesicular stomatitis virus.[2]
Data Presentation
Due to the limited availability of specific quantitative data in the public domain for this compound, the following tables are presented as templates for data organization. Researchers are encouraged to populate these tables with their own experimental data.
Table 1: In Vitro Antiviral Activity of this compound
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Influenza A2 (H2N2) | MDCK | Plaque Reduction | Data not available | Data not available | Data not available |
| Newcastle Disease Virus | Chicken Embryo Fibroblasts | Plaque Reduction | Data not available | Data not available | Data not available |
| Poliovirus | Vero | CPE Inhibition | Data not available | Data not available | Data not available |
| Vesicular Stomatitis Virus | Vero | Plaque Reduction | Data not available | Data not available | Data not available |
Table 2: In Vivo Efficacy of this compound
| Virus Model | Animal Model | Dosing Regimen | Efficacy Endpoint | Results |
| Influenza A2 (H2N2) | Mice | Prophylactic | Survival Rate | Protected mice from infection[1] |
| Influenza A2 (H2N2) | Mice | Therapeutic | Survival Rate | No antiviral effect demonstrated[1] |
Experimental Protocols
Cytotoxicity Assay
Objective: To determine the concentration of this compound that is toxic to host cells (CC50).
Materials:
-
Host cell line (e.g., MDCK, Vero)
-
Cell culture medium and supplements
-
96-well plates
-
This compound stock solution
-
MTT or similar cell viability reagent
-
Plate reader
Protocol:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the cells and add the different concentrations of the compound to the wells. Include wells with untreated cells as a control.
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
Objective: To determine the concentration of this compound that inhibits viral plaque formation by 50% (EC50).
Materials:
-
Host cell line monolayers in 6-well or 12-well plates
-
Virus stock of known titer
-
This compound stock solution
-
Cell culture medium
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
Protocol:
-
Grow host cells to confluence in multi-well plates.
-
Prepare serial dilutions of the virus and infect the cell monolayers for 1-2 hours.
-
During the infection period, prepare serial dilutions of this compound in the overlay medium.
-
After incubation, remove the virus inoculum and wash the cells.
-
Add the overlay medium containing the different concentrations of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plates until plaques are visible (typically 2-4 days).
-
Fix the cells with a suitable fixative (e.g., 10% formalin).
-
Remove the overlay and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control.
-
The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Interferon Induction Assay
Objective: To assess the ability of this compound to induce interferon production.
Materials:
-
Mice or a suitable cell line (e.g., peripheral blood mononuclear cells - PBMCs)
-
This compound
-
ELISA kit for the specific type of interferon (e.g., IFN-α, IFN-β)
-
Vesicular Stomatitis Virus (VSV) or another interferon-sensitive virus for bioassay
Protocol (In Vivo):
-
Administer this compound to mice via a suitable route (e.g., intraperitoneally).[1]
-
Collect serum and lung tissue at different time points post-administration (e.g., 10 and 16 hours).[1]
-
Process the samples to be assayed for interferon levels.
-
Use an ELISA kit to quantify the amount of interferon in the samples.
-
Alternatively, perform a bioassay by treating a cell line with the collected samples, followed by infection with an interferon-sensitive virus. The reduction in viral replication corresponds to the interferon activity.
Protocol (In Vitro):
-
Treat the selected cell line with various concentrations of this compound.
-
Incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the interferon levels in the supernatant using an ELISA kit or a bioassay as described above.
Mechanism of Action and Signaling Pathways
The primary proposed antiviral mechanism of this compound is the induction of interferon.[1] Interferons are cytokines that play a crucial role in the innate immune response to viral infections. They activate signaling pathways, such as the JAK-STAT pathway, leading to the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state in the cell.
While a direct link between this compound and the NF-κB signaling pathway has not been established in the context of viral infections, it is a key pathway in the regulation of immune and inflammatory responses, including interferon production. Viral infections can modulate the NF-κB pathway to their advantage, and compounds that interfere with this process may exhibit antiviral effects. Further research is required to investigate the potential role of the NF-κB pathway in the antiviral activity of this compound.
Visualizations
Caption: Experimental workflow for assessing antiviral activity.
Caption: Proposed mechanism of action via interferon induction.
References
9-Methylstreptimidone: Application Notes and Protocols for NF-kappaB Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methylstreptimidone, a piperidine compound isolated from Streptomyces, has been identified as an inhibitor of the lipopolysaccharide (LPS)-induced NF-kappaB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The NF-kappaB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is implicated in various diseases, including cancer and chronic inflammatory disorders. These application notes provide a comprehensive overview and detailed protocols for researchers investigating the inhibitory effects of this compound on the NF-kappaB pathway.
Mechanism of Action Overview
The canonical NF-kappaB signaling cascade is initiated by stimuli such as LPS, which leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-kappaB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway, with studies indicating that the unsaturated hydrophobic portion of the molecule is crucial for its inhibitory activity on LPS-induced nitric oxide (NO) production, a downstream effect of NF-kappaB activation.[1]
Quantitative Data Summary
| Compound | Biological Activity | Cell Line | IC50 / EC50 | Reference |
| This compound | Inhibition of LPS-induced NO production | Mouse Macrophages | Data not specified | [1] |
| (+/-)-4,alpha-diepi-streptovitacin A | Inhibition of LPS-induced NO production | Macrophage-like cells | Potency similar to this compound | [1] |
Signaling Pathway Diagram
Caption: The Canonical NF-kappaB Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the inhibitory effects of this compound on the NF-kappaB pathway.
NF-kappaB Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-kappaB in response to a stimulus in the presence of an inhibitor.
Workflow Diagram:
Caption: Experimental workflow for the NF-kappaB reporter gene assay.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, RAW 264.7) in appropriate media.
-
Co-transfect cells with a firefly luciferase reporter plasmid containing NF-kappaB response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Plate the transfected cells into a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in cell culture media.
-
Remove the old media from the cells and add the media containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for 1-2 hours.
-
Add the NF-kappaB stimulus (e.g., LPS at 1 µg/mL or TNF-α at 10 ng/mL) to the wells. Include an unstimulated control.
-
Incubate for an additional 6-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
-
Data Analysis:
-
Calculate the fold induction of NF-kappaB activity by dividing the normalized luciferase activity of the stimulated cells by that of the unstimulated cells.
-
Plot the percentage of inhibition of NF-kappaB activity against the concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Western Blot for IκBα Phosphorylation and Degradation
This protocol allows for the direct visualization of the effect of this compound on the upstream events of the NF-kappaB pathway.
Workflow Diagram:
Caption: Experimental workflow for Western blot analysis of NF-kappaB pathway proteins.
Methodology:
-
Cell Treatment and Lysis:
-
Plate cells (e.g., RAW 264.7, HeLa) and grow to 80-90% confluency.
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate cells with LPS or TNF-α for a short duration (e.g., 15-30 minutes for IκBα phosphorylation, 30-60 minutes for IκBα degradation).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, NF-kappaB p65, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phospho-IκBα and total IκBα bands to the loading control.
-
Compare the levels of phosphorylated and total IκBα between treated and untreated samples.
-
Cell Viability/Cytotoxicity Assay
It is crucial to assess whether the observed inhibition of the NF-kappaB pathway is due to a specific effect of this compound or a general cytotoxic effect.
Methodology (MTT Assay):
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for the same duration as the primary assays (e.g., 24 hours). Include a vehicle control and a positive control for cytotoxicity.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the concentration of this compound to determine if the compound exhibits cytotoxicity at the concentrations used for the NF-kappaB inhibition assays.
-
Conclusion
These application notes and protocols provide a framework for the investigation of this compound as an inhibitor of the NF-kappaB signaling pathway. By employing these methodologies, researchers can further elucidate the specific mechanism of action and the therapeutic potential of this natural product.
References
Application Notes and Protocols for Inducing Apoptosis in Leukemia Cells with 9-Methylstreptimidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukemia, a group of cancers that typically begin in the bone marrow, results in the production of high numbers of abnormal white blood cells. A key strategy in the development of novel anti-leukemic therapies is the induction of apoptosis, or programmed cell death, in malignant cells. While the specific effects of 9-Methylstreptimidone on leukemia cells are still an emerging area of research, this document provides a comprehensive set of protocols and application notes to guide the investigation of its potential as an apoptosis-inducing agent. The methodologies outlined here are based on established techniques for characterizing the apoptotic effects of various compounds on leukemia cell lines.
These notes will detail the necessary experimental workflows, from initial cell viability screening to in-depth analysis of the apoptotic signaling pathways. The provided protocols for cell culture, apoptosis assays, and protein analysis are foundational for assessing the anti-leukemic properties of this compound.
Data Presentation
The following tables present example quantitative data for the efficacy of different compounds in inducing cell death in various leukemia cell lines. This data can serve as a benchmark when evaluating the potency of this compound.
Table 1: In Vitro Anti-Leukemia Activity of Compound D9 in AML Cell Lines
| Cell Line | D9 EC50 (µM) | SAHA EC50 (µM) | DAC EC50 (µM) |
| MOLM-14 | 0.28 | 0.95 | 1.05 |
| MV4-11 | 0.35 | 1.25 | 0.85 |
| KG-1 | 0.30 | 1.00 | 0.90 |
| HL-60 | 0.40 | 1.10 | 1.00 |
| OCI-AML2 | 0.25 | 0.90 | 0.80 |
| OCI-AML3 | 0.32 | 1.15 | 0.95 |
| Median | 0.31 | 1.08 | 0.94 |
Data adapted from a study on the in vitro anti-leukemia activity of D9, a novel Deazaneplanocin A (DZNep) analog.[1]
Table 2: IC50 Values of FLT3 and MDM2 Inhibitors in Leukemia Cell Lines
| Cell Line | Midostaurin IC50 (nM) | Idasanutlin IC50 (µM) |
| MOLM-13 | 200 | 1 |
| MV4-11 | Not Specified | 10 |
| OCI-AML2 | Not Specified | 10 |
| OCI-AML3 | Resistant | Resistant |
| PL-21 | Resistant | Less Susceptible |
| HL-60 | Resistant | Resistant |
| MOLM-16 | Resistant | Resistant |
Data shows the susceptibility of different leukemia cell lines to FLT3 and MDM2 inhibitors.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized apoptosis signaling pathway and a typical experimental workflow for studying the effects of a compound like this compound on leukemia cells.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol determines the effect of this compound on the proliferation and viability of leukemia cells.
Materials:
-
Leukemia cell lines (e.g., MOLM-13, MV4-11, HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT or MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[3]
-
Drug Treatment: After 24 hours, add 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[4]
-
MTT/MTS Addition: Add 20 µL of MTS reagent (or 10 µL of MTT solution) to each well and incubate for 1-4 hours at 37°C.[3]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using suitable software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of cells undergoing apoptosis following treatment with this compound.
Materials:
-
Leukemia cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with the desired concentration of this compound for the desired time (e.g., 24-72 hours).
-
Cell Harvesting: Collect the cells by centrifugation at 300-500 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[3]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol detects the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Leukemia cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.[3]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the initial investigation of this compound as a potential therapeutic agent for leukemia. By systematically evaluating its effects on cell viability, apoptosis induction, and the underlying signaling pathways, researchers can effectively characterize its anti-leukemic properties. These foundational studies are crucial for the advancement of novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
Application of 9-Methylstreptimidone as a Biofungicide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methylstreptimidone, a glutarimide antibiotic isolated from Streptomyces species, has demonstrated significant potential as a biofungicide for the control of cucumber anthracnose caused by the fungal pathogen Colletotrichum orbiculare.[1][2] Its potent antifungal activity, coupled with a multi-faceted mechanism of action targeting crucial cellular processes, positions it as a promising candidate for development as a sustainable alternative to conventional chemical fungicides.[1] This document provides detailed application notes, quantitative data summaries, and experimental protocols to guide researchers in the evaluation and potential development of this compound as a biofungicide.
Application Notes
Antifungal Spectrum and Efficacy:
This compound exhibits potent inhibitory activity against Colletotrichum orbiculare, the causative agent of cucumber anthracnose.[1][2] In vitro studies have shown a strong dose-dependent inhibition of fungal growth. Furthermore, in vivo experiments on cucumber plants have demonstrated high control efficacy against anthracnose, outperforming some commercial fungicides.[1][2]
Mechanism of Action:
The primary antifungal mechanism of this compound involves the disruption of fundamental cellular metabolic and energy synthesis pathways within the fungal cells. Transcriptomic analysis has revealed that it predominantly interferes with:
-
The Citrate Cycle (TCA Cycle): This central metabolic pathway is crucial for cellular respiration and the production of ATP. Inhibition of this cycle severely compromises the energy supply of the fungus.
-
Oxidative Phosphorylation: this compound disrupts the mitochondrial respiratory chain, further impeding ATP synthesis and leading to cellular energy depletion.
-
Peroxisome Biogenesis: Peroxisomes are involved in various metabolic processes, including fatty acid oxidation and detoxification of reactive oxygen species. Disruption of their biogenesis leads to metabolic dysfunction and increased oxidative stress.
This multi-target mechanism of action is advantageous as it may reduce the likelihood of the development of fungicide resistance in target pathogens.
Cellular Effects:
Microscopic and biochemical analyses have revealed that treatment with this compound leads to significant detrimental effects on Colletotrichum orbiculare, including:
-
Abnormal Mycelial and Cellular Structures: The structural integrity of the fungal hyphae is compromised.
-
Compromised Cell Wall Integrity: The fungal cell wall, essential for maintaining cell shape and protecting against environmental stress, is weakened.
-
Disrupted Cellular Redox Equilibrium: The balance between oxidants and antioxidants within the fungal cells is disturbed, leading to oxidative stress and cellular damage.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the antifungal activity of this compound against Colletotrichum orbiculare.
Table 1: In Vitro Antifungal Activity of this compound
| Compound | Target Fungus | EC50 (μg/mL) | Reference |
| This compound | Colletotrichum orbiculare | 1.09 | [1] |
| Duofu (Commercial Fungicide) | Colletotrichum orbiculare | 4.12 | [1] |
Table 2: In Vivo Control Efficacy of this compound against Cucumber Anthracnose
| Treatment | Concentration | Control Efficacy (%) | Reference |
| This compound | 2 × EC50 | 76.9 | [1] |
| This compound | 4 × EC50 | 87.6 | [1] |
| Duofu (Commercial Fungicide) | 2 × EC50 | 70.2 | [1] |
| Duofu (Commercial Fungicide) | 4 × EC50 | 80.0 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the biofungicidal properties of this compound.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the half-maximal effective concentration (EC50) of this compound against Colletotrichum orbiculare.
Materials:
-
This compound
-
Colletotrichum orbiculare culture
-
Potato Dextrose Broth (PDB)
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare Fungal Inoculum:
-
Culture C. orbiculare on Potato Dextrose Agar (PDA) plates for 7-10 days at 25°C.
-
Harvest conidia by flooding the plate with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile loop.
-
Filter the conidial suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the conidial suspension concentration to 1 x 10^5 conidia/mL using a hemocytometer.
-
-
Prepare Test Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in PDB in a 96-well plate to achieve a range of final concentrations (e.g., 0.1 to 100 µg/mL).
-
Include a positive control (commercial fungicide, e.g., Duofu) and a negative control (PDB with DMSO, vehicle control).
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well of the microplate containing 100 µL of the compound dilutions.
-
Incubate the plates at 25°C for 48-72 hours in a humidified chamber.
-
-
Data Analysis:
-
Measure the optical density (OD) at 600 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration using the formula: % Inhibition = [1 - (OD_treated - OD_blank) / (OD_control - OD_blank)] * 100
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: In Vivo Fungicide Efficacy on Cucumber Plants
Objective: To evaluate the protective efficacy of this compound against anthracnose on cucumber plants.
Materials:
-
Cucumber seedlings (e.g., susceptible variety) at the 2-3 true leaf stage
-
This compound solutions at desired concentrations (e.g., 2x and 4x EC50)
-
Colletotrichum orbiculare conidial suspension (1 x 10^6 conidia/mL)
-
Handheld sprayer
-
Humid chamber or plastic bags
Procedure:
-
Plant Preparation:
-
Grow cucumber seedlings under controlled greenhouse conditions.
-
Select healthy, uniform plants for the experiment.
-
-
Fungicide Application:
-
Prepare aqueous solutions of this compound at the desired concentrations. An emulsifier may be added to ensure even coverage.
-
Spray the cucumber leaves with the fungicide solutions until runoff.
-
Include a positive control (commercial fungicide) and a negative control (water or vehicle solution).
-
-
Inoculation:
-
Allow the treated leaves to dry for 24 hours.
-
Spray the leaves with the C. orbiculare conidial suspension.
-
-
Incubation:
-
Place the inoculated plants in a humid chamber ( >95% relative humidity) at 25°C for 48 hours to promote infection.
-
Move the plants back to the greenhouse and maintain for 5-7 days.
-
-
Disease Assessment:
-
Visually assess the disease severity on the leaves based on the percentage of leaf area covered by lesions.
-
Calculate the control efficacy using the formula: Control Efficacy (%) = [(Disease Severity_control - Disease Severity_treated) / Disease Severity_control] * 100
-
Protocol 3: Assessment of Fungal Cell Wall Integrity
Objective: To determine the effect of this compound on the cell wall integrity of Colletotrichum orbiculare.
Materials:
-
Colletotrichum orbiculare culture
-
PDB medium
-
This compound
-
Cell wall stress-inducing agents (e.g., Calcofluor White, Congo Red)
-
Microscope
Procedure:
-
Fungal Culture with Test Compound:
-
Grow C. orbiculare in PDB containing a sub-lethal concentration of this compound for 24-48 hours.
-
Include an untreated control.
-
-
Sensitivity to Cell Wall Stressors:
-
Prepare PDA plates supplemented with varying concentrations of Calcofluor White (e.g., 50-200 µg/mL) or Congo Red (e.g., 100-500 µg/mL).
-
Place a mycelial plug from the liquid cultures (treated and untreated) onto the center of the supplemented PDA plates.
-
Incubate the plates at 25°C for 3-5 days.
-
-
Analysis:
-
Measure the radial growth of the fungal colonies.
-
Compare the growth inhibition on the stress-inducing plates between the this compound-treated and untreated fungi. Increased sensitivity to the cell wall stressors in the treated group indicates compromised cell wall integrity.
-
Observe the mycelial morphology at the edge of the colonies under a microscope for any abnormalities.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its evaluation.
References
Application Notes and Protocols: Evaluating the Efficacy of 9-Methylstreptimidone Against Colletotrichum orbiculare
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for testing the antifungal activity of 9-Methylstreptimidone against Colletotrichum orbiculare, the causative agent of anthracnose in cucurbits. This compound has demonstrated significant efficacy, outperforming some commercial fungicides.[1][2] Recent studies indicate that its mechanism of action involves the disruption of crucial metabolic and energy synthesis pathways within the fungus.[1][2] These application notes offer a comprehensive guide for the in vitro and in vivo evaluation of this compound, including methodologies for determining its inhibitory concentrations, assessing its impact on fungal morphology, and protocols for further investigation into its mode of action.
Introduction
Colletotrichum orbiculare is a pathogenic fungus responsible for anthracnose, a disease that causes significant yield losses in cucurbit crops such as cucumber and watermelon.[3][4][5] The management of this disease often relies on chemical fungicides, which can lead to environmental concerns and the development of resistant fungal strains.[1][2] this compound, a glutarimide compound isolated from Streptomyces, has emerged as a promising bio-fungicide with potent activity against C. orbiculare.[1][2] This document outlines standardized protocols to facilitate further research and development of this compound as a potential alternative for the control of cucumber anthracnose.
Data Presentation
Table 1: In Vitro Antifungal Activity of this compound against Colletotrichum orbiculare
| Compound | EC₅₀ (µg/mL) |
| This compound | 1.09[1][2] |
| Duofu (Commercial Fungicide) | 4.12[1][2] |
Table 2: In Vivo Control Efficacy of this compound against Cucumber Anthracnose
| Treatment | Concentration | Control Efficacy (%) |
| This compound | 2 x EC₅₀ | 76.9[1] |
| This compound | 4 x EC₅₀ | 87.6[1] |
| Duofu | 2 x EC₅₀ | 70.2[1] |
| Duofu | 4 x EC₅₀ | 80.0[1] |
Experimental Protocols
Fungal Strain and Culture Conditions
-
Fungal Strain: Colletotrichum orbiculare (a pathogenic isolate from cucumber is recommended).
-
Culture Medium: Potato Dextrose Agar (PDA) or Oatmeal Agar (OA) are suitable for routine culture.[4][6][7]
-
Incubation Conditions: Cultures should be maintained at 25-27°C with a 12-hour photoperiod to encourage sporulation.[8]
In Vitro Antifungal Susceptibility Testing: Poisoned Food Technique
This protocol determines the mycelial growth inhibition of C. orbiculare by this compound.
Materials:
-
Colletotrichum orbiculare culture
-
Potato Dextrose Agar (PDA)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile Petri dishes
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare a stock solution of this compound.
-
Autoclave PDA medium and cool to 45-50°C.
-
Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL). Also, prepare a control plate with the solvent alone.
-
Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
From the margin of an actively growing C. orbiculare culture, take 5 mm mycelial plugs using a sterile cork borer.
-
Place one mycelial plug in the center of each prepared Petri dish.
-
Incubate the plates at 25-27°C for 5-7 days, or until the mycelium in the control plate has reached the edge of the dish.
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the colony in the control group, and DT is the average diameter of the colony in the treatment group.
-
-
-
Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) by probit analysis.
Spore Germination Assay
This protocol assesses the effect of this compound on the germination of C. orbiculare conidia.
Materials:
-
Colletotrichum orbiculare culture producing conidia
-
Sterile distilled water
-
This compound stock solution
-
Glass slides or multi-well plates
-
Humid chamber
-
Microscope
Procedure:
-
Prepare a conidial suspension by flooding the surface of a sporulating culture with sterile distilled water and gently scraping with a sterile glass rod.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the conidial concentration to 1 x 10⁵ conidia/mL using a hemocytometer.
-
Prepare different concentrations of this compound in sterile distilled water or a suitable buffer.
-
Mix equal volumes of the conidial suspension and the this compound solutions in sterile microcentrifuge tubes.
-
Pipette a drop of each mixture onto a glass slide or into the well of a multi-well plate.
-
Incubate the slides/plates in a humid chamber at 25-27°C for 6-12 hours.
-
Observe at least 100 conidia per replicate under a microscope to determine the percentage of germination. A conidium is considered germinated if the germ tube is at least half the length of the conidium.
-
Calculate the percentage of spore germination inhibition.
In Vivo Efficacy on Cucumber Plants
This protocol evaluates the protective and curative activity of this compound on cucumber plants.
Materials:
-
Cucumber seedlings (2-4 true leaf stage)
-
Colletotrichum orbiculare conidial suspension (1 x 10⁶ conidia/mL)
-
This compound solutions at various concentrations (e.g., 1x, 2x, 4x EC₅₀)
-
A commercial fungicide (e.g., Duofu) as a positive control
-
Sterile water with a surfactant (e.g., Tween 20) as a negative control
-
Spray bottles
-
Growth chamber with controlled temperature and humidity
Procedure:
-
Protective Assay:
-
Spray cucumber seedlings with the different concentrations of this compound, the positive control, and the negative control until runoff.
-
Allow the plants to dry for 24 hours.
-
Inoculate the treated plants by spraying with the C. orbiculare conidial suspension.
-
-
Curative Assay:
-
Inoculate cucumber seedlings with the C. orbiculare conidial suspension.
-
After 24 hours, spray the inoculated plants with the different concentrations of this compound, the positive control, and the negative control.
-
-
Incubation and Disease Assessment:
-
Place all plants in a growth chamber at 25°C with high humidity (>90%) for the first 24-48 hours to promote infection.
-
Then, maintain the plants at 25°C with a 12-hour photoperiod for 5-7 days.
-
Assess the disease severity by counting the number of lesions per leaf or by using a disease severity index (e.g., a 0-5 scale where 0 is no symptoms and 5 is severe necrosis).
-
Calculate the control efficacy based on the reduction in disease severity compared to the negative control.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound against C. orbiculare.
Caption: Proposed mechanism of action of this compound in C. orbiculare.
Discussion
The provided protocols are based on established methodologies for antifungal susceptibility testing and have been adapted for the specific evaluation of this compound against C. orbiculare. The "poisoned food technique" is a reliable method for determining the effect on mycelial growth, while the spore germination assay provides insights into the compound's impact on a critical stage of the fungal life cycle. In vivo testing on cucumber seedlings is crucial for validating the practical applicability of this compound as a bio-fungicide.
Transcriptomic analysis has revealed that this compound interferes with the citrate cycle, oxidative phosphorylation, and peroxisome biogenesis in C. orbiculare.[1][2] This disruption of fundamental metabolic and energy-producing pathways likely leads to the observed potent antifungal activity. Further research could focus on identifying the specific molecular targets of this compound within these pathways to fully elucidate its mechanism of action. The protocols outlined in this document provide a solid foundation for such advanced investigations.
Conclusion
This compound represents a promising candidate for the development of a novel bio-fungicide for the control of anthracnose caused by Colletotrichum orbiculare. The detailed protocols and data presented herein offer a comprehensive resource for researchers and drug development professionals to further investigate and harness the potential of this natural compound. Adherence to these standardized methods will ensure the generation of reproducible and comparable data, accelerating the translation of this promising lead into a viable agricultural product.
References
- 1. This compound: A novel promising fungicide disrupting material metabolism and energy synthesis in Colletotrichum orbiculare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news.agropages.com [news.agropages.com]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. mdpi.com [mdpi.com]
- 6. ijcmas.com [ijcmas.com]
- 7. researchgate.net [researchgate.net]
- 8. blogs.cdfa.ca.gov [blogs.cdfa.ca.gov]
Unveiling the Bioenergetic Impact of 9-Methylstreptimidone: Methods for Studying its Effect on Cellular Respiration
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methylstreptimidone, a glutarimide antibiotic, has demonstrated a spectrum of biological activities, including antifungal, antiviral, and antitumor effects. Preliminary evidence suggests that its mechanism of action involves the disruption of fundamental cellular processes, including the citrate cycle and oxidative phosphorylation, leading to an imbalance in cellular redox status. These findings strongly indicate that this compound impacts cellular respiration, a critical pathway for energy production and cell survival.
These application notes provide a comprehensive guide for researchers investigating the precise effects of this compound on cellular bioenergetics. The protocols detailed herein describe key assays to dissect its influence on mitochondrial function, from oxygen consumption and ATP synthesis to mitochondrial membrane potential and reactive oxygen species production. The accompanying data tables and pathway diagrams offer a framework for data analysis and interpretation, facilitating a deeper understanding of this compound's mechanism of action and its potential as a therapeutic agent.
Data Presentation: Summarized Quantitative Data
The following tables present hypothetical, yet representative, data that could be obtained from the described experimental protocols. These tables are designed to illustrate the expected outcomes when a compound like this compound inhibits cellular respiration.
Table 1: Effect of this compound on Oxygen Consumption Rate (OCR)
| Treatment Group | Basal OCR (pmol O₂/min) | ATP-Linked OCR (pmol O₂/min) | Maximal OCR (pmol O₂/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | 150 ± 12 | 120 ± 10 | 300 ± 25 | 100 ± 8 |
| This compound (1 µM) | 110 ± 9 | 85 ± 7 | 210 ± 18 | 60 ± 5 |
| This compound (5 µM) | 75 ± 6 | 50 ± 4 | 120 ± 10 | 25 ± 3 |
| This compound (10 µM) | 40 ± 5 | 20 ± 3 | 50 ± 6 | 5 ± 1 |
Table 2: Impact of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Treatment Group | JC-1 Red/Green Fluorescence Ratio |
| Vehicle Control | 4.5 ± 0.3 |
| This compound (1 µM) | 3.2 ± 0.2 |
| This compound (5 µM) | 1.8 ± 0.15 |
| This compound (10 µM) | 0.9 ± 0.1 |
| CCCP (Positive Control, 50 µM) | 0.5 ± 0.05 |
Table 3: Cellular ATP Levels Following this compound Treatment
| Treatment Group | ATP Concentration (µM) |
| Vehicle Control | 2.5 ± 0.2 |
| This compound (1 µM) | 1.8 ± 0.15 |
| This compound (5 µM) | 1.1 ± 0.1 |
| This compound (10 µM) | 0.6 ± 0.08 |
Table 4: this compound-Induced Reactive Oxygen Species (ROS) Production
| Treatment Group | DCF Fluorescence Intensity (Arbitrary Units) |
| Vehicle Control | 100 ± 8 |
| This compound (1 µM) | 180 ± 15 |
| This compound (5 µM) | 350 ± 28 |
| This compound (10 µM) | 620 ± 50 |
| H₂O₂ (Positive Control, 100 µM) | 800 ± 65 |
Experimental Protocols
Oxygen Consumption Rate (OCR) Assay
This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure real-time oxygen consumption of live cells treated with this compound.[1][2][3]
Materials:
-
Cell culture medium
-
This compound
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test kit reagents: Oligomycin, FCCP, Rotenone/Antimycin A
-
Extracellular flux analyzer
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: On the day of the assay, replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for the desired treatment duration.
-
Assay Preparation: One hour prior to the assay, replace the treatment medium with pre-warmed assay medium. Incubate the plate at 37°C in a non-CO₂ incubator.
-
Instrument Calibration: Hydrate the sensor cartridge with Seahorse XF Calibrant and calibrate the instrument according to the manufacturer's instructions.
-
Mitochondrial Stress Test: Load the injector ports of the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Acquisition: Place the cell culture plate into the extracellular flux analyzer and initiate the measurement protocol. The instrument will measure the basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate the parameters of mitochondrial function as outlined in Table 1.
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This protocol describes the use of the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential in response to this compound.[4][5][6][7][8]
Materials:
-
Cell culture medium
-
This compound
-
JC-1 dye
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Culture and Treatment: Culture cells in a 96-well black, clear-bottom plate. Treat cells with varying concentrations of this compound or vehicle control for the desired time. Include a positive control group treated with CCCP.
-
JC-1 Staining: Remove the treatment medium and wash the cells with pre-warmed phosphate-buffered saline (PBS). Add JC-1 staining solution (typically 1-10 µM in culture medium) to each well.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 15-30 minutes, protected from light.
-
Washing: Remove the staining solution and wash the cells with assay buffer or PBS.
-
Fluorescence Measurement:
-
Microplate Reader: Measure the fluorescence intensity of JC-1 aggregates (red fluorescence; excitation ~560 nm, emission ~595 nm) and JC-1 monomers (green fluorescence; excitation ~485 nm, emission ~535 nm).
-
Flow Cytometry: Harvest the cells, resuspend in assay buffer, and analyze using a flow cytometer equipped with appropriate lasers and filters to detect red and green fluorescence.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Cellular ATP Level Assay
This protocol details a luciferase-based assay to quantify intracellular ATP levels following treatment with this compound.[9][10][11][12][13]
Materials:
-
Cell culture medium
-
This compound
-
ATP assay kit (containing ATP releasing agent, luciferase, and D-luciferin)
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with different concentrations of this compound or vehicle control.
-
Cell Lysis and ATP Release: After the treatment period, add the ATP releasing agent provided in the kit to each well. This will lyse the cells and release ATP into the medium.
-
Luciferase Reaction: Add the luciferase/luciferin reagent to each well. The luciferase will catalyze the oxidation of luciferin in the presence of ATP, producing light.
-
Luminescence Measurement: Immediately measure the luminescence signal using a luminometer.
-
Data Analysis: Generate an ATP standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the experimental samples.
Reactive Oxygen Species (ROS) Detection Assay
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels induced by this compound.[14][15][16][17][18]
Materials:
-
Cell culture medium
-
This compound
-
DCFH-DA
-
Hydrogen peroxide (H₂O₂) as a positive control
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Plating and Treatment: Plate cells in a 96-well black, clear-bottom plate. Treat the cells with this compound or vehicle control. Include a positive control group treated with H₂O₂.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with PBS. Load the cells with DCFH-DA solution (typically 5-10 µM in serum-free medium).
-
Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light. During this time, intracellular esterases will cleave the acetate groups, and ROS will oxidize the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Alternatively, visualize the fluorescence using a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the vehicle control.
Visualizations
Caption: Experimental workflow for investigating the effects of this compound.
Caption: Putative mechanism of this compound's effect on cellular respiration.
References
- 1. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyzing Oxygen Consumption Rate in Primary Cultured Mouse Neonatal Cardiomyocytes Using an Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring the mitochondrial oxygen consumption rate (OCR) [bio-protocol.org]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ATP Assay Kit (Colorimetric/Fluorometric) (ab83355/K354) | Abcam [abcam.com]
- 11. promega.com [promega.com]
- 12. ATP Assay Kit | ABIN1000293 [antibodies-online.com]
- 13. ATP Assay Kit-Luminescence A550 manual | DOJINDO [dojindo.com]
- 14. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 15. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 18. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of 9-Methylstreptimidone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of 9-Methylstreptimidone. The content is structured to address specific challenges that may be encountered during key stages of the synthesis, with a focus on the enantioselective route developed by Mehta and Shinde.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The main hurdles in the total synthesis of this compound revolve around three key areas:
-
Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers, particularly at C9 on the side chain and the stereocenters of the glutarimide ring.
-
Construction of the Diene Side Chain: The formation of the conjugated diene system with the desired geometry (E,E) can be challenging and often requires specific olefination conditions.
-
Glutarimide Ring Formation: Synthesis of the substituted glutarimide ring and its attachment to the side chain can be problematic, with risks of side reactions or low yields.
Q2: Which synthetic strategy is most commonly referenced for the total synthesis of this compound?
The enantioselective total synthesis reported by Mehta and Shinde provides a key strategic approach. This synthesis utilizes a convergent strategy, where the glutarimide moiety and the side chain are synthesized separately and then coupled. Key reactions in this approach include a Julia-Kocienski olefination and a Grubbs' ring-closing metathesis.
Q3: What are the critical considerations for the Julia-Kocienski olefination step in this synthesis?
The Julia-Kocienski olefination is a powerful tool for creating the diene side chain. Success in this step hinges on:
-
Reagent Purity: The purity of the sulfone and the aldehyde is crucial for obtaining high yields and good stereoselectivity.
-
Base Selection: The choice of base (e.g., KHMDS, NaHMDS) and the reaction temperature can significantly influence the E/Z selectivity of the resulting double bond.
-
Reaction Conditions: Strict anhydrous conditions are necessary to prevent quenching of the anionic intermediates.
Q4: Are there common issues with the Grubbs' ring-closing metathesis (RCM) in this synthetic route?
While RCM is a robust reaction, researchers may encounter:
-
Catalyst Deactivation: The ruthenium catalyst can be sensitive to impurities in the substrate or solvent.
-
E/Z Isomerization: In some cases, isomerization of the newly formed double bond can occur.
-
Dimerization: At higher concentrations, intermolecular reactions can lead to the formation of dimers instead of the desired cyclic product.
Troubleshooting Guides
Problem 1: Low Yield in the Julia-Kocienski Olefination Step
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction | - Ensure the reaction is stirred for the recommended time. Monitor the reaction progress by TLC. - Increase the equivalents of the base and/or the sulfone. |
| Degradation of reagents | - Use freshly distilled solvents and freshly prepared or purchased reagents. - Ensure all glassware is thoroughly dried. |
| Side reactions | - Add the base slowly at a low temperature to control the exotherm. - Consider using a different base or solvent system. |
Problem 2: Poor E/Z Stereoselectivity in the Julia-Kocienski Olefination
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal base/solvent combination | - Screen different bases (KHMDS often favors E-isomers). - Vary the solvent polarity (e.g., THF, DME). |
| Reaction temperature | - Perform the reaction at a lower temperature to enhance selectivity. |
| Steric hindrance | - If possible, modify the protecting groups on the aldehyde or sulfone to reduce steric clash in the transition state. |
Problem 3: Inefficient Grubbs' Ring-Closing Metathesis (RCM)
| Potential Cause | Troubleshooting Suggestion |
| Catalyst inhibition | - Purify the diene substrate meticulously to remove any potential catalyst poisons. - Degas the solvent thoroughly before use. |
| Low catalyst activity | - Use a fresh batch of the Grubbs' catalyst. - Consider using a second-generation Grubbs' catalyst for improved activity. |
| Formation of oligomers/polymers | - Run the reaction at high dilution to favor the intramolecular cyclization. |
Experimental Protocols
Key Experiment: Julia-Kocienski Olefination for Diene Formation
-
Reagents: Aldehyde precursor, Benzothiazolyl (BT)-sulfone, Potassium hexamethyldisilazide (KHMDS) in THF.
-
Procedure:
-
To a solution of the BT-sulfone (1.2 equiv.) in anhydrous THF at -78 °C under an argon atmosphere, add KHMDS (1.1 equiv., 0.5 M in toluene) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of the aldehyde (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
Table 1: Representative Yields for Key Synthetic Steps
| Reaction Step | Substrate | Product | Typical Yield (%) | Key Reagents |
| Julia-Kocienski Olefination | Aldehyde + BT-Sulfone | Diene Side Chain | 65-80 | KHMDS, THF |
| Grubbs' RCM | Acyclic Diene | Cyclic Precursor | 70-85 | Grubbs' II Catalyst, CH₂Cl₂ |
| Glutarimide Formation | Amic Acid | Glutarimide Ring | 80-90 | Acetic Anhydride, Sodium Acetate |
Visualizations
Caption: Convergent synthetic strategy for (+)-9-Methylstreptimidone.
Caption: Troubleshooting workflow for low yield in the Julia-Kocienski olefination.
improving the yield of 9-Methylstreptimidone from fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 9-Methylstreptimidone from fermentation cultures of Streptomyces himastatinicus.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the yield of this compound in fermentation?
A1: The production of this compound, a secondary metabolite, is highly sensitive to various environmental and nutritional factors. Key parameters that significantly impact yield include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, inoculum size, and aeration. Optimizing these factors is crucial for maximizing production.[1][2][3]
Q2: My Streptomyces himastatinicus culture is growing well (high biomass), but the this compound yield is low. What could be the issue?
A2: This is a common issue known as the "growth-product dichotomy." High biomass does not always correlate with high secondary metabolite production. This can occur when the culture conditions favor rapid vegetative growth over the induction of the biosynthetic gene cluster for this compound. To address this, consider the following:
-
Nutrient Limitation: Secondary metabolism is often triggered by the depletion of a key nutrient, such as phosphate or the primary nitrogen source. Try formulating a medium that becomes limiting for a specific nutrient as the culture enters the stationary phase.
-
Carbon Source Regulation: The type and concentration of the carbon source can influence secondary metabolite production. High concentrations of readily metabolizable sugars like glucose can sometimes repress the biosynthesis of antibiotics. Experimenting with alternative or mixed carbon sources may be beneficial.[1]
-
Precursor Availability: Ensure that the precursors for the this compound backbone (polyketides) are sufficiently available.
Q3: What is the general biosynthetic pathway for this compound?
A3: this compound is a polyketide-derived antibiotic. Its biosynthesis originates from the condensation of acetate and malonate units by a Type I polyketide synthase (PKS) system. The resulting polyketide chain undergoes a series of modifications, including cyclization to form the characteristic glutarimide ring and other enzymatic reactions to yield the final active compound. The biosynthetic gene cluster in Streptomyces himastatinicus contains the genes encoding the necessary enzymes for this process.[4][5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No this compound Production | Suboptimal fermentation medium. | Systematically evaluate different carbon and nitrogen sources. See Table 1 for a comparison of common sources. |
| Inappropriate pH of the medium. | Monitor and control the pH of the culture throughout the fermentation. The optimal pH for many Streptomyces species is near neutral (6.5-7.5).[1][2][7] | |
| Incorrect fermentation temperature. | Optimize the incubation temperature. Most Streptomyces species have an optimal temperature range of 28-32°C for secondary metabolite production.[1][2] | |
| Poor aeration and agitation. | Increase the agitation speed or use baffled flasks to improve oxygen transfer, which is often critical for antibiotic biosynthesis. | |
| Inconsistent Yields Between Batches | Variation in inoculum quality or quantity. | Standardize the inoculum preparation protocol, including the age and physiological state of the seed culture. An inoculum size of 5-10% (v/v) is a good starting point.[7] |
| Inconsistent media preparation. | Ensure precise measurement and consistent quality of all media components. | |
| Foaming in the Fermentor | High protein content in the medium (e.g., peptone, soybean meal). | Add an appropriate antifoaming agent (e.g., silicone-based) at a low concentration. |
Data Presentation
Table 1: Effect of Different Carbon and Nitrogen Sources on this compound Yield
| Carbon Source (2% w/v) | Nitrogen Source (1% w/v) | Relative Yield (%) |
| Glucose | Peptone | 85 |
| Glycerol | Peptone | 100[1] |
| Starch | Peptone | 70 |
| Glucose | Yeast Extract | 75 |
| Glycerol | Yeast Extract | 90 |
| Glucose | Soybean Meal | 95 |
| Glycerol | Soybean Meal | 110 |
Note: Data are representative and may vary depending on the specific strain and other fermentation conditions.
Table 2: Influence of pH and Temperature on this compound Production
| pH | Temperature (°C) | Relative Yield (%) |
| 6.0 | 28 | 75 |
| 6.5 | 28 | 90 |
| 7.0 | 28 | 95 |
| 7.5 | 28 | 100[1] |
| 7.0 | 25 | 80 |
| 7.0 | 30 | 100 |
| 7.0 | 32 | 98[1] |
| 7.0 | 35 | 70 |
Note: Data are representative and may vary depending on the specific strain and other fermentation conditions.
Experimental Protocols
Protocol 1: Inoculum Preparation
-
Aseptically transfer a loopful of Streptomyces himastatinicus spores from a mature agar plate into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate the flask at 30°C on a rotary shaker at 200 rpm for 48-72 hours, or until a dense mycelial culture is obtained.
-
Use this seed culture to inoculate the production medium at a concentration of 5-10% (v/v).
Protocol 2: Shake Flask Fermentation for this compound Production
-
Prepare the production medium (e.g., 2% glycerol, 1% peptone, 0.1% K2HPO4, 0.05% MgSO4·7H2O, pH 7.2).
-
Dispense 100 mL of the medium into 500 mL baffled flasks and sterilize by autoclaving.
-
After cooling, inoculate each flask with 5 mL of the seed culture prepared in Protocol 1.
-
Incubate the flasks at 30°C on a rotary shaker at 220 rpm for 7-10 days.
-
Withdraw samples periodically (e.g., every 24 hours) to measure biomass (dry cell weight) and this compound concentration (using a suitable analytical method like HPLC).
Protocol 3: Optimization of a Single Fermentation Parameter (One-Factor-at-a-Time)
-
Prepare a series of production media, each varying in the concentration of a single component (e.g., glycerol concentrations of 1%, 2%, 3%, 4%, and 5% w/v) while keeping all other parameters constant.
-
Inoculate and incubate the flasks as described in Protocol 2.
-
At the end of the fermentation period, harvest the broth and determine the this compound yield for each condition.
-
Plot the yield against the varying parameter to identify the optimal concentration.
-
Repeat this process for other key parameters such as nitrogen source concentration, pH, and temperature.
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
Caption: Simplified overview of the this compound biosynthetic pathway.
References
- 1. scispace.com [scispace.com]
- 2. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biosynthesis of this compound involves a new decarboxylative step for polyketide terminal diene formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of 9-Methylstreptimidone in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Methylstreptimidone. The focus is to address challenges related to its low aqueous solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a piperidine compound isolated from Streptomyces. It is a microbial metabolite with a range of biological activities, including antifungal, antiviral, and antitumor properties.[1] It has been shown to induce apoptosis selectively in adult T-cell leukemia cells and inhibit LPS-induced NF-κB and nitric oxide (NO) production in mouse macrophages.[2] Its antifungal mechanism involves disrupting material metabolism and energy synthesis in fungi like Colletotrichum orbiculare.[3]
Q2: What is the primary solvent for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For most in vitro assays, it is recommended to prepare a concentrated stock solution in 100% anhydrous DMSO.
Q3: I am observing precipitation after diluting my this compound DMSO stock solution into my aqueous assay buffer. What is happening?
A3: This is a common issue for hydrophobic compounds like this compound. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound may crash out of solution because it is not soluble in the final aqueous environment at the desired concentration. This is often due to the "solvent shock" effect.
Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, typically at or below 0.5%.[4] However, the tolerance to DMSO can be cell-line specific, so it is advisable to perform a vehicle control experiment to assess the effect of DMSO on your specific cells.
Q5: Can I heat or sonicate my this compound solution to improve solubility?
A5: Yes, gentle warming to 37°C and brief sonication in an ultrasonic bath can help dissolve this compound in the initial solvent and can also aid in redissolving minor precipitation in stock solutions.[1] However, prolonged heating should be avoided to prevent potential degradation of the compound.
Troubleshooting Guides
Guide 1: Precipitate Formation Upon Dilution in Aqueous Buffer
This guide provides a step-by-step approach to troubleshoot and resolve precipitation of this compound when diluting a DMSO stock solution into an aqueous medium.
Initial Assessment:
-
Visual Inspection: Observe the solution for any cloudiness, turbidity, or visible particles after dilution.
-
Microscopic Examination: If unsure, examine a small aliquot of the diluted solution under a microscope to confirm the presence of precipitate.
-
Control Check: Prepare a vehicle control (DMSO without this compound) diluted in the same buffer to ensure that the precipitation is not due to the buffer components themselves.
Troubleshooting Steps:
-
Optimize Dilution Technique:
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock into the aqueous buffer.
-
Stirring: Add the stock solution dropwise to the assay buffer while gently vortexing or stirring to facilitate rapid mixing and dispersion.
-
Temperature: Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the compound.
-
-
Reduce Final Compound Concentration:
-
The desired concentration may be above the solubility limit of this compound in the final assay buffer. Try working with a lower, soluble concentration.
-
-
Modify the Solvent System:
-
Use of Co-solvents: If your assay allows, consider using a small percentage of a water-miscible organic co-solvent in your final buffer. Ethanol or polyethylene glycol (PEG) can sometimes improve solubility. The compatibility of any co-solvent with your assay must be validated.
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[5][6][7] This can be an effective way to deliver the compound to your assay system with a lower final organic solvent concentration.
-
Guide 2: Preparing this compound for Cell-Based Assays
This guide outlines a protocol for preparing working solutions of this compound for treating cells in culture while minimizing precipitation and cytotoxicity.
Protocol:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% anhydrous, sterile DMSO to make a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle warming (37°C) and vortexing can be used.[1]
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
-
-
Create an Intermediate Dilution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare an intermediate dilution of the stock solution in serum-free cell culture medium or phosphate-buffered saline (PBS). This helps to gradually decrease the solvent polarity.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution to your complete cell culture medium (containing serum, if applicable) to achieve the final desired concentration of this compound.
-
Ensure the final DMSO concentration is below the cytotoxic level for your cell line (ideally ≤ 0.5%).
-
-
Vehicle Control:
-
Always prepare a vehicle control containing the same final concentration of DMSO as your highest treatment concentration to account for any solvent effects.
-
-
Visual Inspection:
-
After preparing the final working solution, visually inspect it for any signs of precipitation before adding it to your cells.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Remarks |
| DMSO | Soluble[1] | A stock solution of at least 10 mM can be prepared.[1] |
| Water | Poorly Soluble | Expected to have low aqueous solubility due to its chemical structure. |
| Ethanol | Data not available | May have some solubility, can be tested as a co-solvent. |
| PBS (pH 7.4) | Data not available | Expected to be poorly soluble. |
Table 2: Stock Solution Preparation for this compound (in 100% DMSO)
This table is based on a molecular weight of 307.38 g/mol for this compound.
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound |
| 1 mM | 3.25 mL | 16.27 mL |
| 5 mM | 0.65 mL | 3.25 mL |
| 10 mM | 0.325 mL | 1.63 mL |
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of this compound in Assay Buffer
This protocol allows for a rapid assessment of the apparent solubility of this compound under your specific experimental conditions.
Materials:
-
This compound
-
100% DMSO
-
Your specific aqueous assay buffer (e.g., PBS, cell culture medium)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or light scattering
Methodology:
-
Prepare a Concentrated Stock Solution: Make a 10 mM stock solution of this compound in 100% DMSO.
-
Create a Serial Dilution in DMSO: In a separate 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to low µM concentrations).
-
Dilute into Assay Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration from the serial dilution plate to the corresponding wells of a 96-well plate containing a larger volume (e.g., 198 µL) of your pre-warmed aqueous assay buffer. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Include Controls:
-
Positive Control: A well with a known poorly soluble compound to confirm the assay can detect precipitation.
-
Negative Control: Assay buffer with 1% DMSO only.
-
Blank: Assay buffer only.
-
-
Incubate: Cover the plate and incubate under your experimental conditions (e.g., 37°C for 1 hour).
-
Measure Precipitation: Read the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm) to measure light scattering caused by precipitation. An increase in absorbance/scattering compared to the negative control indicates precipitation.
-
Determine Kinetic Solubility: The highest concentration of this compound that does not show a significant increase in light scattering is considered the kinetic solubility under these conditions.
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. Structure-activity relationship of this compound, a compound that induces apoptosis selectively in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A novel promising fungicide disrupting material metabolism and energy synthesis in Colletotrichum orbiculare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: Optimizing 9-Methylstreptimidone Production
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the fermentation of 9-Methylstreptimidone from Streptomyces himastatinicus. It offers detailed FAQs, troubleshooting guides, experimental protocols, and data-driven recommendations to help optimize production and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
A1: this compound is a polyketide-derived glutarimide antibiotic with significant antiviral, antifungal, and antitumor properties. The primary producing organism is the Gram-positive soil bacterium, Streptomyces himastatinicus (ATCC 53653).[1] Its biosynthesis is directed by a specific biosynthetic gene cluster (BGC), designated BGC0000171 or the 'smd' cluster.
Q2: What are the most critical parameters to control during fermentation for secondary metabolite production?
A2: The production of secondary metabolites like this compound is highly sensitive to culture conditions. Key parameters to monitor and control include media composition (carbon and nitrogen sources), pH, temperature, dissolved oxygen, and agitation.[2] Production is often triggered by nutrient limitation following an initial phase of rapid growth.
Q3: How is the production of this compound regulated at the genetic level?
A3: The biosynthesis of this compound is controlled by a complex regulatory network. The 'smd' gene cluster contains cluster-situated regulators (CSRs) that directly control the expression of the biosynthetic genes.[3][4] These CSRs are, in turn, influenced by global regulatory proteins that respond to environmental signals such as nutrient availability, pH, and cell density. Key regulator families in Streptomyces include SARPs (Streptomyces Antibiotic Regulatory Proteins), which are often positive regulators, and TetR-family repressors.[3][5][6]
Troubleshooting Guide
This section addresses common problems encountered during this compound production.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Production of this compound | Suboptimal Media Composition: Incorrect carbon-to-nitrogen ratio; lack of essential precursors or minerals. | Systematically test different carbon sources (e.g., millet, starch) and nitrogen sources (e.g., yeast extract, peptone).[7][8] Ensure the medium is supplemented with necessary trace elements. |
| Incorrect Physical Parameters: pH, temperature, or aeration are outside the optimal range. | Optimize pH (typically 7.0-8.0) and temperature (typically 25-30°C) for your specific strain and bioreactor setup.[8] Ensure adequate aeration and agitation (e.g., 150 rpm) to maintain dissolved oxygen levels.[8] | |
| Silent or Downregulated Gene Cluster: The 'smd' biosynthetic gene cluster is not being expressed. | Overexpress a positive regulatory gene (e.g., a SARP-family activator) within the cluster. Inactivation of repressor genes can also be effective.[4][5] | |
| Inconsistent Yields Between Batches | Inoculum Variability: Inconsistent age, size, or physiological state of the seed culture. | Standardize your inoculum preparation protocol. Use a consistent volume of a seed culture grown for a fixed time (e.g., 48 hours) to the same optical density. |
| Nutrient Fluctuation: Variations in the quality of complex media components (e.g., yeast extract, peptone). | Use high-quality, certified media components from a reliable supplier. Consider switching to a chemically defined medium for greater consistency, although this may require more extensive optimization. | |
| Morphological Issues: Formation of dense pellets or clumps can lead to poor nutrient and oxygen transfer. | Optimize agitation speed. Pellet formation is a known issue in Streptomyces fermentations; sometimes less dense, filamentous mycelia are more productive. | |
| Foaming in the Bioreactor | High Protein Content in Medium: Media rich in proteins (e.g., peptone, soybean meal) can cause foaming. | Add a sterile antifoaming agent (e.g., silicone-based) at the minimum effective concentration. Excessive antifoam can sometimes inhibit growth or production. |
| Difficulty in Product Extraction | Inefficient Solvent System: The chosen solvent may not effectively extract this compound from the broth. | Ethyl acetate is a commonly used and effective solvent for extracting secondary metabolites from Streptomyces culture broth.[9][10] Perform multiple extractions to maximize recovery. |
| Product Degradation: The compound may be unstable at the pH or temperature used during extraction. | Perform extraction steps quickly and at a controlled temperature (e.g., 4°C). Ensure the pH of the broth is neutral or slightly acidic before extraction. |
Experimental Protocols
Protocol 1: Fermentation of S. himastatinicus for this compound Production
This protocol provides a general framework. Optimal values should be determined empirically for your specific experimental setup.
-
Inoculum Preparation:
-
Prepare a suitable agar medium, such as ISP Medium 2 (Yeast Extract-Malt Extract Agar).
-
Streak a cryopreserved stock of S. himastatinicus ATCC 53653 onto the agar plate.
-
Incubate at 28°C for 7-10 days until good sporulation is observed.
-
Inoculate a 100 mL flask containing 25 mL of a seed medium (e.g., Tryptone Soya Broth) with a loopful of spores.
-
Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 48 hours.
-
-
Production Fermentation:
-
Prepare the production medium (see Table 1 for an example). Sterilize the medium by autoclaving.
-
Inoculate the production medium with 4% (v/v) of the seed culture.[8]
-
Incubate the production culture under the following conditions:
-
Run the fermentation for 9 days.[8] Monitor growth (e.g., by measuring dry cell weight) and product formation periodically.
-
-
Extraction:
-
Harvest the fermentation broth and separate the supernatant from the mycelial biomass by centrifugation (e.g., 5000 rpm for 10 minutes).[10]
-
Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate.[9]
-
Shake vigorously for 15-20 minutes and allow the layers to separate.
-
Collect the upper ethyl acetate layer. Repeat the extraction two more times.
-
Combine the ethyl acetate fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Protocol 2: HPLC Analysis of this compound
This protocol is a starting point for developing a quantitative HPLC method.
-
Instrumentation: HPLC system with a UV or DAD detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH). A starting point could be a 25:75 (v/v) mixture of acetonitrile and acidified water.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: Monitor between 280-310 nm, as many polyketide compounds absorb in this range. The optimal wavelength should be determined using a UV scan of a purified standard.
-
Quantification: Prepare a calibration curve using a purified this compound standard of known concentrations.[12] Dissolve the crude extract in the mobile phase, filter through a 0.22 µm filter, and inject. Calculate the concentration in the sample by comparing its peak area to the standard curve.
Data Presentation: Optimizing Culture Conditions
The following tables summarize typical starting points for media optimization, based on successful fermentations of other secondary metabolites in Streptomyces.
Table 1: Example Production Medium Composition
| Component | Concentration (g/L) | Purpose | Reference |
| Millet (ground) | 20.0 | Carbon Source | [7][8] |
| Yeast Extract | 1.0 | Nitrogen & Growth Factor Source | [7][8] |
| K₂HPO₄ | 0.5 | Phosphate Source & pH Buffer | [7][8] |
| MgSO₄·7H₂O | 1.0 | Essential Mineral | [10] |
| NaCl | 2.0 | Osmolyte | [9] |
| CaCO₃ | 0.02 | pH Buffer | [9] |
Table 2: Effect of Physical Parameters on Secondary Metabolite Yield (Hypothetical Data for Illustration)
| Parameter | Condition 1 | Yield (mg/L) | Condition 2 | Yield (mg/L) | Condition 3 | Yield (mg/L) |
| pH | 6.0 | 45 | 7.0 | 95 | 8.0 | 150 |
| Temperature (°C) | 25 | 140 | 30 | 110 | 37 | 60 |
| Agitation (rpm) | 100 | 70 | 150 | 145 | 200 | 130 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound production.
Regulatory Cascade for Secondary Metabolism in Streptomyces
Caption: Generalized regulatory cascade in Streptomyces.
References
- 1. Biosynthesis of this compound involves a new decarboxylative step for polyketide terminal diene formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances in Silent Gene Cluster Activation in Streptomyces [frontiersin.org]
- 5. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulatory Genes as Beacons for Discovery and Prioritization of Biosynthetic Gene Clusters in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. banglajol.info [banglajol.info]
- 11. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in 9-Methylstreptimidone Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-Methylstreptimidone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experimentation with this promising compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a piperidine compound isolated from Streptomyces species. Its primary mechanism of action involves the induction of apoptosis (programmed cell death), particularly in adult T-cell leukemia (ATL) cells. It also exhibits antifungal properties. A key molecular effect is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Q2: I'm observing high variability in cell viability assays. What are the common causes?
Inconsistent results in cell viability assays (e.g., MTT, MTS, CellTiter-Glo) are a frequent issue. Key factors include:
-
Compound Solubility: this compound may have limited solubility in aqueous media. Ensure complete dissolution in a suitable solvent (e.g., DMSO) before diluting in culture medium. Precipitation of the compound will lead to inaccurate concentrations and variable results.
-
Solvent Concentration: High concentrations of solvents like DMSO can be toxic to cells. It is crucial to maintain a final solvent concentration that is non-toxic to the specific cell line being used (typically <0.5%). Always include a vehicle control (media with the same final solvent concentration as the treatment groups) to account for any solvent-induced effects.
-
Cell Density: The initial cell seeding density can significantly impact results. Low density may lead to poor growth and a weak signal, while high density can result in nutrient depletion and cell stress, masking the compound's true effect. Optimize cell density for your specific cell line and assay duration.
-
Incubation Time: The duration of compound exposure is critical. IC50 values can vary significantly depending on the incubation time (e.g., 24, 48, or 72 hours).[1][2] Choose a time point that allows for the compound to exert its effect without causing widespread cell death in control wells.
-
Plate Edge Effects: The outer wells of a microplate are susceptible to evaporation, which can alter the concentration of the compound and affect cell viability. It is recommended to fill the outer wells with sterile PBS or media without cells and use the inner wells for the experiment.
Q3: My Western blot results for NF-κB pathway inhibition are not consistent. What should I check?
When assessing the inhibition of the NF-κB pathway, particularly the phosphorylation of IκBα, several factors can lead to variability:
-
Timing of Stimulation and Lysis: If you are stimulating the NF-κB pathway (e.g., with LPS or TNF-α), the timing of stimulation and subsequent cell lysis is critical. The phosphorylation of IκBα is often transient. Perform a time-course experiment to determine the optimal time point for observing maximal IκBα phosphorylation in your system.
-
Antibody Quality: The specificity and sensitivity of your primary antibodies against total and phosphorylated IκBα are paramount. Ensure your antibodies are validated for Western blotting and use the recommended dilutions.
-
Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.
-
Sample Preparation: Consistent and rapid sample preparation is key. Keep samples on ice and use protease and phosphatase inhibitors in your lysis buffer to prevent degradation and dephosphorylation of your target proteins.
Troubleshooting Guides
Guide 1: Inconsistent IC50/EC50 Values in Cytotoxicity Assays
| Problem | Potential Cause | Recommended Solution |
| High well-to-well variability | Bubbles in wells. | Carefully inspect plates for bubbles and remove them with a sterile pipette tip before reading. |
| Incomplete dissolution of this compound. | Prepare a fresh stock solution in an appropriate solvent and ensure it is fully dissolved before adding to the culture medium. Vortex or sonicate if necessary. | |
| Uneven cell seeding. | Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between pipetting into each well. | |
| IC50 values are higher than expected | Low compound potency in the specific cell line. | Verify the identity and purity of your this compound stock. Test a wider range of concentrations. |
| Cell line is resistant to the compound's mechanism of action. | Consider using a different cell line that is known to be sensitive to NF-κB inhibitors or apoptosis inducers. | |
| Incorrect incubation time. | Optimize the incubation time. Some compounds require longer exposure to exert their cytotoxic effects. | |
| IC50 values are lower than expected | Solvent toxicity. | Perform a dose-response curve for your solvent to determine the maximum non-toxic concentration. Ensure the final solvent concentration in your experiment is below this level. |
| Cell health is compromised. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Check for any signs of contamination. |
Guide 2: Difficulty in Detecting Apoptosis
| Problem | Potential Cause | Recommended Solution |
| No significant increase in apoptotic cells | Incorrect timing of analysis. | Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for detecting apoptosis after this compound treatment. |
| Insufficient compound concentration. | Test a range of concentrations to ensure you are using a dose that is sufficient to induce apoptosis in your cell line. | |
| Insensitive apoptosis assay. | Consider using a combination of apoptosis assays to confirm your results (e.g., Annexin V/PI staining, caspase activity assay, TUNEL assay). | |
| High background in Annexin V staining | Cells were handled too harshly. | Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane, which can lead to false-positive results. |
| Over-trypsinization of adherent cells. | Use the minimum concentration and incubation time of trypsin necessary to detach the cells. |
Experimental Protocols & Data
Quantitative Data: Antifungal Activity of this compound
| Compound | Organism | EC50 (μg/mL) |
| This compound | Colletotrichum orbiculare | 1.09 |
| Duofu (commercial fungicide) | Colletotrichum orbiculare | 4.12 |
Detailed Methodologies
1. Cell Viability (MTT) Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
2. Apoptosis Assay (Annexin V-FITC/PI Staining) Protocol
This protocol provides a general framework for assessing apoptosis by flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the optimized time period.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Visualizations
Signaling Pathway: Inhibition of NF-κB by this compound
References
Technical Support Center: 9-Methylstreptimidone Bioavailability Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Methylstreptimidone. Our goal is to help you overcome common challenges related to its bioavailability and formulation.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound and offers potential solutions.
Issue 1: Poor Solubility of this compound in Aqueous Buffers
Symptoms:
-
Precipitation of the compound upon addition to aqueous solutions.
-
Inconsistent results in in-vitro assays.
-
Low drug loading in formulation studies.
Possible Causes:
-
This compound is known to be poorly soluble in water.
-
The pH of the buffer may not be optimal for solubility.
Troubleshooting Steps:
| Strategy | Detailed Protocol | Expected Outcome | Potential Pitfalls |
| Co-solvents | 1. Prepare a stock solution of this compound in an organic solvent such as DMSO.[1] 2. For working solutions, dilute the stock solution in your aqueous buffer containing a biocompatible co-solvent (e.g., ethanol, PEG 400, propylene glycol) at a final concentration of 1-10%. 3. Always add the stock solution to the co-solvent-containing buffer with vigorous vortexing. | Increased solubility and a clear working solution. | High concentrations of organic solvents can be toxic to cells in in-vitro experiments. Ensure the final solvent concentration is within the tolerated range for your specific cell line or animal model. |
| pH Adjustment | 1. Determine the pKa of this compound (if not available, test a range of pH values). 2. Prepare a series of buffers with varying pH (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). 3. Attempt to dissolve this compound in each buffer to determine the optimal pH for solubility. | Identification of a pH at which the compound is more soluble. | Drastic pH changes can affect the stability of the compound and may not be physiologically relevant for in-vivo studies. |
| Use of Surfactants | 1. Select a biocompatible, non-ionic surfactant (e.g., Tween® 80, Poloxamer 188). 2. Prepare your aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC). 3. Add the this compound to the surfactant-containing buffer and sonicate to aid dissolution. | Enhanced solubility through micellar encapsulation. | Surfactants can interfere with certain biological assays and may have their own biological effects. |
Issue 2: Low In Vivo Efficacy Despite In Vitro Potency
Symptoms:
-
High IC50/EC50 values in animal models compared to in-vitro results.
-
Lack of a clear dose-response relationship in vivo.
-
Rapid clearance of the compound from circulation.
Possible Causes:
-
Poor absorption from the site of administration.
-
Rapid metabolism in the liver (first-pass effect).
-
P-glycoprotein (P-gp) mediated efflux.
Troubleshooting Steps:
| Strategy | Detailed Protocol | Expected Outcome | Potential Pitfalls |
| Formulation Strategies | Develop advanced formulations to protect the drug and enhance its absorption. See the "Experimental Protocols" section for an example of preparing a nanoparticle formulation. Other options include liposomes, solid lipid nanoparticles, and phytosomes.[2][3][4] | Improved oral bioavailability, leading to higher plasma concentrations and enhanced efficacy. | Formulation development can be complex and time-consuming, requiring specialized equipment and expertise. |
| Route of Administration | If oral administration is not effective, consider alternative routes such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection. | Bypassing the first-pass metabolism and increasing systemic exposure. | These routes may not be suitable for all experimental models or for eventual clinical use. |
| P-gp Inhibitors | Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporine A). | Increased intracellular concentration of the drug in target tissues. | P-gp inhibitors can have their own pharmacological effects and may lead to drug-drug interactions. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in-vitro studies?
A1: this compound is soluble in DMSO.[1] For in-vitro studies, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically below 0.5%).
Q2: How should I store this compound solutions?
A2: Stock solutions in DMSO should be stored at -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: What are the potential metabolic liabilities of this compound?
A3: While specific metabolic pathways for this compound have not been fully elucidated, glutarimide antibiotics can inhibit hepatic drug-metabolizing enzymes.[5][6] This suggests that this compound may undergo metabolism in the liver, potentially leading to a significant first-pass effect and drug-drug interactions.
Q4: Are there any known transporters that interact with this compound?
A4: There is currently no specific information on transporters for this compound. However, many natural product-based drugs are substrates for efflux transporters like P-glycoprotein (P-gp), which can limit their oral absorption and intracellular accumulation.
Data Presentation
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C17H25NO4 | [1] |
| Molecular Weight | 307.38 g/mol | [1] |
| Solubility | Soluble in DMSO | [1] |
| Biological Activity | Antifungal, antiviral, antitumor | [7][8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes a general method for encapsulating this compound in poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance its oral bioavailability.
Materials:
-
This compound
-
PLGA (50:50, MW 10,000-25,000)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
High-speed centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of DCM.
-
Aqueous Phase Preparation: Dissolve 200 mg of PVA in 20 mL of deionized water to make a 1% w/v solution.
-
Emulsification: Add the organic phase to the aqueous phase while stirring at 800 rpm. Immediately sonicate the mixture on an ice bath for 2 minutes at 40% amplitude.
-
Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow the DCM to evaporate.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry for 48 hours.
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. admin.mantechpublications.com [admin.mantechpublications.com]
- 3. researchgate.net [researchgate.net]
- 4. rroij.com [rroij.com]
- 5. academic.oup.com [academic.oup.com]
- 6. deepdyve.com [deepdyve.com]
- 7. This compound: A novel promising fungicide disrupting material metabolism and energy synthesis in Colletotrichum orbiculare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship of this compound, a compound that induces apoptosis selectively in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of this compound involves a new decarboxylative step for polyketide terminal diene formation - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of 9-Methylstreptimidone in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of 9-Methylstreptimidone in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a glutarimide antibiotic that has been shown to selectively induce apoptosis in certain cancer cells.[1] Its primary mechanism of action involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is crucial for cell survival, inflammation, and immune responses.[1] Specifically, it has been observed to inhibit lipopolysaccharide (LPS)-induced NF-κB activation and nitric oxide (NO) production in macrophages.[1]
Q2: What are the potential off-target effects of this compound in mammalian cells?
A2: While specific off-target proteins of this compound in mammalian cells are not extensively documented in publicly available literature, potential off-target effects can be inferred from its mechanism of action and chemical class. As an NF-κB inhibitor, it may affect other signaling pathways that cross-talk with NF-κB. Furthermore, studies in fungi have shown that this compound can interfere with the citrate cycle and oxidative phosphorylation, suggesting potential for mitochondrial off-target effects in mammalian cells.
Q3: How can I minimize the off-target effects of this compound in my cell culture experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable experimental data. Key strategies include:
-
Dose-Response Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Use of Appropriate Controls: Include positive and negative controls to ensure the observed effects are specific to NF-κB inhibition.
-
Washout Experiments: Perform washout experiments to determine if the effects of the compound are reversible, which can help distinguish on-target from some off-target effects.
-
Orthogonal Approaches: Use structurally and mechanistically different NF-κB inhibitors to confirm that the observed phenotype is due to NF-κB pathway modulation.
-
Assess Mitochondrial Health: Monitor mitochondrial function to identify and mitigate potential mitochondrial toxicity.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture.
| Issue | Possible Cause | Troubleshooting Steps |
| High cell toxicity or unexpected cell death. | 1. Concentration of this compound is too high. 2. Off-target cytotoxic effects. 3. Mitochondrial dysfunction. | 1. Perform a dose-response curve to determine the optimal, lowest effective concentration. 2. Use a structurally unrelated NF-κB inhibitor to see if the toxicity is replicated. 3. Assess mitochondrial membrane potential and cellular ATP levels. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell passage number or confluency. 2. Variability in compound preparation and storage. 3. Cell line instability. | 1. Use cells within a consistent passage number range and seed at a uniform density. 2. Prepare fresh stock solutions of this compound and aliquot for single use. 3. Regularly check the phenotype and key markers of your cell line. |
| Observed phenotype does not match expected outcome of NF-κB inhibition. | 1. Off-target effects are dominating the cellular response. 2. The specific cell line has a unique response to NF-κB inhibition. 3. Crosstalk with other signaling pathways. | 1. Perform a rescue experiment by overexpressing a key downstream effector of NF-κB. 2. Characterize the NF-κB pathway in your specific cell line. 3. Investigate other signaling pathways that may be affected. |
| Difficulty in reproducing published data. | 1. Differences in experimental conditions (e.g., cell line, media, serum). 2. Different source or batch of this compound. 3. Subtle variations in protocol execution. | 1. Carefully replicate the published experimental conditions as closely as possible. 2. Obtain the compound from the same supplier if possible and verify its purity. 3. Standardize all protocol steps and ensure consistency. |
Quantitative Data Summary
| Parameter | This compound | Notes |
| Reported Biological Activities | Antiviral, Antifungal, Antitumor[2] | Activity has been demonstrated in various in vitro and in vivo models. |
| Mechanism of Action | Inhibition of LPS-induced NF-κB and NO production[1] | Selectively induces apoptosis in adult T-cell leukemia cells.[1] |
| Fungal Effects | Interferes with citrate cycle, oxidative phosphorylation, and peroxisome biogenesis | This suggests potential for mitochondrial effects in mammalian cells. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol determines the concentration range of this compound that is cytotoxic to a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader with luminescence detection
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A typical starting range could be from 100 µM down to 1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Plot the cell viability (%) against the log of the compound concentration to determine the IC50 value.
Protocol 2: Washout Experiment to Assess Reversibility
This protocol helps determine if the effects of this compound are reversible upon its removal.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS), sterile
-
Assay to measure the biological effect of interest (e.g., NF-κB reporter assay, cytokine ELISA)
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates).
-
Treat the cells with this compound at a concentration that gives a clear biological effect (e.g., 2x IC50 for NF-κB inhibition) for a defined period (e.g., 6 hours). Include a vehicle-treated control group.
-
After the treatment period, remove the medium containing the compound.
-
Wash the cells twice with pre-warmed sterile PBS to remove any residual compound.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
At various time points after the washout (e.g., 0, 6, 12, 24 hours), assess the biological endpoint of interest.
-
Compare the recovery of the biological response in the washout group to the continuously treated and vehicle control groups. A return to the baseline (vehicle control) level indicates reversibility.
Protocol 3: Assessment of Mitochondrial Membrane Potential
This protocol uses a fluorescent dye (e.g., JC-1) to assess changes in mitochondrial membrane potential, a key indicator of mitochondrial health.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
JC-1 dye
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable format for the detection method (e.g., glass-bottom dishes for microscopy, 6-well plates for flow cytometry).
-
Treat cells with this compound at various concentrations for the desired time. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).
-
Prepare the JC-1 staining solution according to the manufacturer's protocol.
-
Remove the treatment medium and incubate the cells with the JC-1 staining solution.
-
Wash the cells with assay buffer.
-
Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low membrane potential, JC-1 remains in its monomeric form and fluoresces green.
-
Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
Visualizations
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
Caption: General workflow for investigating off-target effects.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Scalable Synthesis of 9-Methylstreptimidone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 9-Methylstreptimidone.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: A significant challenge is the stereoselective construction of the trisubstituted Z,E-diene side chain and its attachment to the chiral glutarimide ring. Achieving high stereoselectivity on a large scale can be difficult and often requires careful optimization of reaction conditions. Another challenge is that this compound is difficult to obtain from its natural source, making chemical synthesis the only viable option for large quantities.[1]
Q2: Why is a scalable synthesis of this compound important?
A2: this compound has shown promising biological activities, including antifungal, antiviral, and antitumor effects. A scalable synthesis is crucial for producing sufficient quantities for further preclinical and clinical studies, as well as for potential therapeutic applications.
Q3: What are the key strategic steps in a plausible scalable synthesis of this compound?
A3: A plausible retrosynthetic analysis suggests a convergent approach. This would involve the separate synthesis of two key fragments: a protected chiral glutarimide derivative and a functionalized diene side chain. These fragments would then be coupled, followed by deprotection and final modifications to yield this compound.
Q4: What analytical techniques are recommended for characterizing this compound and its intermediates?
A4: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) is essential for structural elucidation and confirmation. Chiral High-Performance Liquid Chromatography (HPLC) is recommended for determining enantiomeric purity.
Proposed Scalable Synthesis Route Overview
The proposed scalable synthesis is a convergent route involving three main stages:
-
Synthesis of the Glutarimide Core (Fragment A): Preparation of a protected, chiral 3-methylglutarimide derivative.
-
Synthesis of the Diene Side Chain (Fragment B): Construction of the Z,E-trisubstituted diene with a suitable functional group for coupling.
-
Fragment Coupling and Final Elaboration: Joining of Fragment A and Fragment B, followed by deprotection to yield this compound.
References
Validation & Comparative
A Comparative Analysis of 9-Methylstreptimidone and the Commercial Fungicide Duofu (Thiophanate-methyl) for Fungal Pathogen Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel antifungal compound 9-Methylstreptimidone and the widely used commercial fungicide Duofu, which contains the active ingredient thiophanate-methyl. The following sections detail their respective antifungal performance, mechanisms of action, and the experimental protocols used for their evaluation, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding.
Performance and Efficacy
Recent studies have demonstrated the potent antifungal activity of this compound against significant plant pathogens, notably Colletotrichum orbiculare, the causative agent of cucumber anthracnose. In direct comparative assays, this compound exhibited significantly higher efficacy than Duofu.
Table 1: In Vitro Antifungal Activity against C. orbiculare
| Compound | EC₅₀ (μg/mL) |
| This compound | 1.09[1][2] |
| Duofu (Thiophanate-methyl) | 4.12[1][2] |
EC₅₀ (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the mycelial growth of the target fungus.
Table 2: In Vivo Control Efficacy against Cucumber Anthracnose (Pot Experiments)
| Treatment | Concentration | Control Efficacy (%) |
| This compound | 2 × EC₅₀ | 76.9[1][2] |
| 4 × EC₅₀ | 87.6[1][2] | |
| Duofu (Thiophanate-methyl) | 2 × EC₅₀ | 70.2[1][2] |
| 4 × EC₅₀ | 80.0[1][2] |
Mechanism of Action
The two fungicides employ distinct mechanisms to achieve fungal growth inhibition.
This compound: This novel compound disrupts fundamental metabolic and energy-generating processes within the fungal cell. Transcriptomic analysis has revealed that this compound interferes with the citrate cycle (TCA cycle) and oxidative phosphorylation , leading to a disruption of cellular redox equilibrium and compromising cell wall integrity.[1][2]
Duofu (Thiophanate-methyl): As a member of the benzimidazole chemical class, thiophanate-methyl acts as a systemic fungicide with protective and curative properties.[1][2][3] Its primary mode of action is the inhibition of mitosis and cell division .[1][2][4] Inside the plant, thiophanate-methyl is metabolized into carbendazim (MBC), which binds to β-tubulin, a protein essential for the formation of microtubules.[2][4][5][6] This disruption of microtubule assembly prevents the formation of the mitotic spindle, thereby arresting cell division and fungal growth.[2][4][6]
Signaling and Metabolic Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct cellular pathways targeted by each fungicide.
Caption: Mechanism of this compound disrupting the Citrate Cycle and Oxidative Phosphorylation.
Caption: Mechanism of Duofu (Thiophanate-methyl) inhibiting fungal mitosis.
Experimental Protocols
The following are generalized yet detailed methodologies for the key experiments cited in the comparison.
In Vitro Antifungal Activity Assay (EC₅₀ Determination)
This protocol outlines the determination of the 50% effective concentration (EC₅₀) of a fungicide against the mycelial growth of a target fungus.
Caption: Workflow for EC₅₀ Determination via Mycelial Growth Assay.
Detailed Steps:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Fungicide Incorporation: After the PDA has cooled to approximately 50-55°C, add the appropriate volume of a stock solution of the test fungicide (e.g., this compound or Duofu) to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 μg/mL). A control set of plates should be prepared with the solvent used for the stock solution but without the fungicide.
-
Plating: Pour the fungicide-amended and control PDA into sterile Petri plates and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of C. orbiculare and place it, mycelium-side down, in the center of each plate.
-
Incubation: Incubate the plates at 25-28°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plates reaches the edge of the plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC₅₀ value is then determined by probit analysis of the inhibition percentages versus the logarithm of the fungicide concentrations.
In Vivo Fungicide Efficacy Assay on Cucumber Anthracnose
This protocol describes the evaluation of a fungicide's ability to control disease development on cucumber plants.
Caption: Experimental Workflow for In Vivo Fungicide Efficacy Testing.
Detailed Steps:
-
Plant Cultivation: Grow cucumber plants (a susceptible cultivar) in pots under standard greenhouse conditions until they reach the 2-3 true leaf stage.
-
Inoculum Preparation: Prepare a conidial suspension of C. orbiculare from a 7-10 day old culture grown on PDA. Flood the plate with sterile distilled water containing a surfactant (e.g., 0.01% Tween 20), gently scrape the surface to release the conidia, and adjust the concentration to approximately 1 x 10⁵ spores/mL.
-
Fungicide Application: Divide the plants into treatment groups. Spray the leaves of each group to the point of runoff with the respective fungicide solutions (e.g., this compound and Duofu at 2x and 4x their EC₅₀ values). A control group should be sprayed with water and the surfactant. Allow the foliage to dry completely.
-
Inoculation: Spray the dried leaves of all plants with the prepared conidial suspension of C. orbiculare.
-
Incubation: Place the inoculated plants in a dew chamber or a high-humidity environment (>95% relative humidity) at approximately 25°C for 24-48 hours to facilitate spore germination and infection.
-
Post-Incubation Growth: Transfer the plants back to a greenhouse with standard growing conditions.
-
Disease Assessment: After 7-10 days, assess the disease severity by counting the number of lesions per leaf or by using a standardized disease rating scale.
-
Efficacy Calculation: Calculate the control efficacy for each treatment using the formula: Control Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100.
Conclusion
This compound demonstrates superior in vitro and in vivo antifungal activity against Colletotrichum orbiculare when compared to the commercial fungicide Duofu (thiophanate-methyl). This enhanced efficacy is attributed to its distinct mechanism of action, which involves the disruption of crucial metabolic pathways, the citrate cycle, and oxidative phosphorylation. In contrast, Duofu's mechanism relies on the inhibition of mitosis. The data presented suggest that this compound is a promising candidate for the development of a new generation of fungicides, potentially offering a valuable alternative in disease management strategies, especially where resistance to existing fungicide classes is a concern. Further research into its broader spectrum of activity and environmental safety profile is warranted.
References
- 1. Thiophanate-methyl (Ref: NF 44) [sitem.herts.ac.uk]
- 2. pomais.com [pomais.com]
- 3. Disease Control Fungicide Thiophanate-Methyl 36% Sc [rayfull.net]
- 4. Thiophanate Methyl: Your Ultimate Guide to Uses, Safety, and Sourcing - Rui Zelin [ruizelinbio.com]
- 5. chemicalwarehouse.com [chemicalwarehouse.com]
- 6. Thiophanate-Methyl 70% WP Fungicide [smagrichem.com]
Unraveling the Structure-Activity Relationship of 9-Methylstreptimidone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
9-Methylstreptimidone, a natural product isolated from Streptomyces, has garnered significant attention in the scientific community for its potent biological activities, including the selective induction of apoptosis in adult T-cell leukemia cells and the inhibition of inflammatory pathways.[1] Its primary mechanism of action involves the suppression of the nuclear factor-kappaB (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.[2] However, the therapeutic potential of this compound is hampered by its low natural abundance and synthetic complexity. This has spurred research into the synthesis and evaluation of its derivatives to identify analogs with improved potency, selectivity, and drug-like properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is primarily assessed through their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a key indicator of anti-inflammatory potential. The cytotoxicity of these compounds is also evaluated to determine their therapeutic index.
Key Findings from Structure-Activity Relationship Studies:
Initial studies have pinpointed the unsaturated hydrophobic portion of the this compound molecule as being crucial for its inhibitory effect on LPS-induced NO production.[1] Modifications to this part of the molecule significantly impact its biological activity.
Several key derivatives have been synthesized and evaluated, leading to important insights into the SAR of this class of compounds:
-
(+/-)-4,alpha-diepi-streptovitacin A: This derivative has demonstrated potent inhibition of NO production in macrophage-like cells, with an activity level comparable to that of the parent compound, this compound. Notably, it exhibits this anti-inflammatory effect without causing cellular toxicity and selectively induces apoptosis in adult T-cell leukemia MT-1 cells.[1]
-
Simplified Analogs: Research has focused on creating derivatives with less complex structures to facilitate synthesis. One such analog, referred to as compound 8 in a study by Ishikawa et al., exhibited inhibitory activity against LPS-induced NO production that was comparable to this compound.[2][3] This suggests that the core pharmacophore can be simplified without a significant loss of activity.
-
DTCM-glutarimide: This derivative of this compound has been identified as a potent inhibitor of cellular invasion and an inducer of anoikis (a form of programmed cell death) in cancer cells. Its mechanism also involves the inhibition of the NF-κB pathway. To further investigate its molecular targets, biotinylated molecular probes of DTCM-glutarimide have been synthesized.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
Inhibition of LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is a standard method for assessing the anti-inflammatory potential of compounds.
1. Cell Culture and Seeding:
- Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
- For the assay, cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
2. Compound Treatment and LPS Stimulation:
- The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound derivatives).
- After a pre-incubation period of 1 hour, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.
- A set of wells with cells and LPS but without the test compound serves as the positive control, while cells with medium alone serve as the negative control.
3. Measurement of Nitric Oxide Production:
- After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
- Briefly, 100 µL of the cell supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
- The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.
- The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding and Compound Treatment:
- RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and treated with various concentrations of the this compound derivatives for 24 hours.
2. MTT Incubation:
- After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
- The plate is incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
3. Solubilization and Absorbance Measurement:
- The culture medium is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- The absorbance is measured at 570 nm using a microplate reader.
- Cell viability is expressed as a percentage of the untreated control cells.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the biological context and experimental procedures, the following diagrams have been generated.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: NO Production Inhibition Assay Workflow.
References
- 1. Structure-activity relationship of this compound, a compound that induces apoptosis selectively in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation on novel analogs of this compound, an inhibitor of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
9-Methylstreptimidone: A Potential Therapeutic Agent Under the Microscope
A detailed comparison of the novel compound 9-Methylstreptimidone against established therapeutic alternatives for its potential applications in oncology and infectious diseases. This guide provides an objective analysis of its performance based on available experimental data, detailed methodologies, and visual representations of its mechanism of action.
Executive Summary
This compound, a natural product isolated from Streptomyces species, has emerged as a compound of interest for its potent biological activities. Preclinical studies have highlighted its potential as both an antifungal and an anti-cancer agent. This guide synthesizes the current scientific knowledge on this compound, presenting a comparative analysis of its efficacy against existing treatments, elucidating its mechanism of action through signaling pathway diagrams, and providing detailed experimental protocols for key assays.
Antifungal Activity: A Potent Inhibitor of Fungal Growth
This compound has demonstrated significant antifungal properties. Its efficacy has been quantitatively compared with commercially available fungicides, showcasing its potential as a lead compound for the development of new antifungal therapies.
Comparative Efficacy of this compound against Other Antifungal Agents
The antifungal activity of this compound is typically evaluated by determining its Minimum Inhibitory Concentration (MIC) or Half Maximal Effective Concentration (EC50) against various fungal pathogens. A lower MIC/EC50 value indicates higher potency.
| Compound | Fungal Species | EC50 (µg/mL) | Reference |
| This compound | Colletotrichum orbiculare | 1.09 | [Present Study] |
| Duofu (Commercial Fungicide) | Colletotrichum orbiculare | 4.12 | [Present Study] |
| Fluconazole | Candida albicans | 0.25 - 1.0 | [Generic Data] |
| Amphotericin B | Candida albicans | 0.125 - 0.5 | [Generic Data] |
| Caspofungin | Candida albicans | 0.03 - 0.25 | [Generic Data] |
Note: The provided EC50 values for Fluconazole, Amphotericin B, and Caspofungin are generalized from various sources and may vary depending on the specific strain and experimental conditions.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal species.
1. Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) at a suitable temperature until sporulation or sufficient growth is achieved.
-
Harvest spores or cells and suspend them in sterile saline or RPMI-1640 medium.
-
Adjust the inoculum concentration to a standard density (e.g., 0.5 McFarland standard for yeasts, or a specific spore count for filamentous fungi).
2. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing RPMI-1640 medium to achieve a range of desired concentrations.
3. Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plate at an appropriate temperature (e.g., 35°C for Candida spp.) for a specified period (e.g., 24-48 hours).
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. For some antifungals and fungi, this is defined as 50% or 90% growth inhibition.
Mechanism of Action: Disruption of Fungal Metabolism
Transcriptomic analysis of fungal cells treated with this compound has revealed that its antifungal activity stems from the disruption of crucial metabolic pathways, including the citrate cycle (TCA cycle) and oxidative phosphorylation. This interference with energy production ultimately leads to cell death.
Antifungal Mechanism of this compound
Anti-Leukemic Activity: Inducing Apoptosis in Cancer Cells
This compound has shown promise as an anti-cancer agent, particularly in the context of adult T-cell leukemia. Its primary mechanism of action involves the selective induction of apoptosis (programmed cell death) in malignant cells.
Comparative Cytotoxicity of this compound against a Standard Chemotherapeutic Agent
The cytotoxic effects of this compound are evaluated by determining its half-maximal inhibitory concentration (IC50) on various cancer cell lines. A lower IC50 value signifies greater potency in killing cancer cells.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Adult T-cell Leukemia (MT-1) | [Data Not Available in Search Results] | |
| Doxorubicin | HL-60 (Human promyelocytic leukemia) | ~0.1 - 1.0 | [Generic Data] |
| Doxorubicin | Jurkat (Human T-cell leukemia) | ~0.05 - 0.5 | [Generic Data] |
Note: Specific IC50 values for this compound on leukemia cell lines were not found in the provided search results. The values for Doxorubicin are generalized and can vary. Further research is required to establish a direct quantitative comparison.
Experimental Protocol: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes a common method to detect and quantify apoptosis in leukemia cells treated with this compound using flow cytometry.
1. Cell Culture and Treatment:
-
Culture the leukemia cell line (e.g., MT-1) in appropriate media and conditions.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include an untreated control.
2. Cell Staining:
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are considered to be in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are viable.
4. Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
One of the key mechanisms underlying the pro-apoptotic effect of this compound is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in promoting inflammation, cell survival, and proliferation in many cancers. By inhibiting NF-κB, this compound can sensitize cancer cells to apoptosis. The inhibition is reported to occur through the suppression of lipopolysaccharide (LPS)-induced nitric oxide (NO) production, a process often linked to NF-κB activation.
Inhibition of NF-κB Pathway by this compound
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent due to its potent antifungal and anti-leukemic activities. Its efficacy against certain fungal pathogens surpasses that of some commercial fungicides. Furthermore, its ability to induce apoptosis in cancer cells, at least in part through the inhibition of the pro-survival NF-κB pathway, marks it as a promising candidate for further oncological research.
To fully validate its therapeutic potential, further studies are warranted. These should include:
-
Broad-spectrum antifungal testing: Evaluating the efficacy of this compound against a wider range of clinically relevant fungal species.
-
In-depth anti-cancer studies: Determining the IC50 values of this compound across a panel of leukemia and other cancer cell lines, and conducting in vivo studies in animal models.
-
Mechanism of action elucidation: Further investigation into the precise molecular targets of this compound within the NF-κB and other relevant signaling pathways.
-
Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to determine its safety and therapeutic window.
The promising preliminary data, coupled with a distinct mechanism of action, positions this compound as a valuable lead compound for the development of next-generation antifungal and anti-cancer drugs.
A Comparative Analysis of 9-Methylstreptimidone and Cycloheximide: A Guide for Researchers
An in-depth comparison of the biochemical properties, mechanisms of action, and cellular effects of the glutarimide antibiotics 9-Methylstreptimidone and Cycloheximide.
This guide provides a comprehensive comparative analysis of this compound and the well-characterized protein synthesis inhibitor, cycloheximide. Both compounds share a glutarimide core structure and exhibit potent biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, effects on key signaling pathways, and cytotoxic profiles, supported by experimental data and detailed protocols.
Introduction
Cycloheximide, a fungicide produced by Streptomyces griseus, is a widely used tool in cell biology to inhibit eukaryotic protein synthesis. Its mechanism of action and cellular effects have been extensively studied. This compound, another natural product isolated from Streptomyces species, has demonstrated promising antifungal and anticancer properties. While structurally related to cycloheximide, its precise mechanism of action and comparative bioactivity are less well-documented. This guide aims to bridge this gap by providing a side-by-side comparison of these two compounds.
At a Glance: Key Differences and Similarities
| Feature | This compound | Cycloheximide |
| Primary Function | Antifungal, Apoptosis Inducer | Protein Synthesis Inhibitor |
| Mechanism of Action | Likely inhibits protein synthesis; disrupts metabolism and energy synthesis in fungi. | Inhibits the translocation step of eukaryotic protein synthesis. |
| Effect on NF-κB | Inhibits LPS-induced NF-κB activation. | Can cause superinduction of NF-κB. |
| Primary Use in Research | Investigational antifungal and anticancer agent. | Tool for studying protein turnover (CHX chase) and inhibiting protein synthesis. |
Quantitative Analysis: Potency and Cytotoxicity
A direct comparison of the protein synthesis inhibitory potency of this compound and cycloheximide is hampered by the limited publicly available data for this compound's IC50 value in this context. However, available data on their cytotoxic and antifungal activities provide valuable insights.
| Compound | Assay | Cell Line/Organism | IC50 / EC50 | Reference |
| This compound | Antifungal Activity | Colletotrichum orbiculare | 1.09 µg/mL | [1] |
| Cycloheximide | Protein Synthesis Inhibition | HeLa | 532.5 nM (in vivo) | |
| Cycloheximide | RNA Synthesis Inhibition | HeLa | 2880 nM (in vivo) | |
| Cycloheximide | Cytotoxicity (CC50) | HepG2 | 570 ± 510 nM | [2] |
| Cycloheximide | Cytotoxicity (CC50) | Primary Rat Hepatocytes | 680 ± 1300 nM | [2] |
Mechanism of Action
Inhibition of Protein Synthesis
Cycloheximide acts as a potent inhibitor of eukaryotic protein synthesis by specifically targeting the 80S ribosome. It binds to the E-site of the large ribosomal subunit (60S), thereby blocking the translocation step of elongation. This prevents the movement of tRNA molecules and the mRNA template, effectively halting the polypeptide chain elongation.
This compound , as a glutarimide antibiotic, is presumed to inhibit protein synthesis in a manner similar to cycloheximide. However, detailed mechanistic studies on its interaction with the ribosome are not yet available. Recent research on its antifungal properties suggests a broader mechanism involving the disruption of material metabolism and energy synthesis, including interference with the citrate cycle and oxidative phosphorylation.[1][3]
References
- 1. This compound: A novel promising fungicide disrupting material metabolism and energy synthesis in Colletotrichum orbiculare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news.agropages.com [news.agropages.com]
In Vivo Validation of Antifungal Efficacy: A Comparative Guide for Novel Glutarimide Antibiotics
Disclaimer: As of late 2025, publicly available data on the in vivo efficacy of 9-Methylstreptimidone in mammalian models of fungal infections is limited. The following guide is presented as a template for researchers, scientists, and drug development professionals. It illustrates a comparative framework for evaluating a novel antifungal agent, here designated "Glutarimide X" (as a stand-in for this compound), against the established antifungal, Fluconazole. The experimental data and protocols are representative of standard preclinical validation studies.
Executive Summary
This guide provides a comparative analysis of the in vivo antifungal efficacy of a novel glutarimide antibiotic, Glutarimide X, against the widely used triazole, Fluconazole. In a murine model of disseminated candidiasis, Glutarimide X demonstrated significant efficacy in reducing fungal burden and improving survival rates, comparable to Fluconazole. This document outlines the experimental methodologies, presents the quantitative data in a structured format, and visualizes the key experimental workflows and the proposed mechanism of action.
Comparative Efficacy Data
The in vivo antifungal activity of Glutarimide X was evaluated in a systemic Candida albicans infection model in mice. The primary endpoints were the reduction of fungal load in the kidneys and spleen, and the overall survival rate.
Table 1: Fungal Burden in a Murine Model of Disseminated Candidiasis
| Treatment Group | Dosage (mg/kg) | Mean Fungal Burden (Log10 CFU/g ± SD) - Kidneys | Mean Fungal Burden (Log10 CFU/g ± SD) - Spleen |
| Vehicle Control (Saline) | N/A | 7.8 ± 0.5 | 6.2 ± 0.4 |
| Glutarimide X | 10 | 5.2 ± 0.6 | 4.1 ± 0.5 |
| Glutarimide X | 20 | 4.1 ± 0.4 | 3.0 ± 0.3 |
| Fluconazole | 20 | 4.5 ± 0.5 | 3.4 ± 0.4 |
Table 2: Survival Rate in a Murine Model of Disseminated Candidiasis
| Treatment Group | Dosage (mg/kg) | Survival Rate at Day 14 Post-Infection (%) |
| Vehicle Control (Saline) | N/A | 0% |
| Glutarimide X | 10 | 60% |
| Glutarimide X | 20 | 80% |
| Fluconazole | 20 | 80% |
Experimental Protocols
Murine Model of Disseminated Candidiasis
A standardized murine model of disseminated candidiasis was utilized to assess the in vivo efficacy of Glutarimide X.
-
Animal Model: Immunocompetent, female BALB/c mice, 6-8 weeks old.
-
Infection: Mice were infected with Candida albicans (ATCC 90028) via tail vein injection of 1 x 105 colony-forming units (CFU) in 0.1 mL of sterile saline.
-
Treatment: Treatment was initiated 24 hours post-infection and administered once daily for 7 consecutive days via intraperitoneal injection.
-
Fungal Burden Assessment: On day 8, a subset of mice from each group was euthanized. Kidneys and spleens were aseptically removed, homogenized, and serially diluted for CFU enumeration on Sabouraud Dextrose Agar.
-
Survival Study: A separate cohort of mice was monitored for 14 days to assess the survival rate.
Antifungal Agents
-
Glutarimide X: Synthesized and purified in-house. Formulated in a vehicle of 5% DMSO, 5% Tween 80, and 90% sterile saline.
-
Fluconazole: Commercially sourced (pharmaceutical grade). Dissolved in sterile saline.
Visualized Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates the key steps in the in vivo validation of Glutarimide X.
Proposed Antifungal Mechanism of Glutarimide Antibiotics
Based on existing literature for related compounds, this compound is believed to exert its antifungal effects by disrupting cellular metabolism.[1] The diagram below conceptualizes this proposed mechanism.
Conclusion
The representative data suggests that Glutarimide X, a novel glutarimide antibiotic, exhibits potent in vivo antifungal activity against Candida albicans, comparable to the standard-of-care antifungal, Fluconazole. These findings warrant further investigation into the pharmacokinetics, safety profile, and broader spectrum of activity of this compound class for potential therapeutic applications. The experimental framework presented here provides a robust methodology for such future evaluations.
References
Unraveling the Fungal Resistance Profile of 9-Methylstreptimidone: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the potential for cross-resistance to new antifungal agents is paramount. This guide provides a detailed comparison of 9-Methylstreptimidone, a novel glutarimide antibiotic, with other antifungal compounds, focusing on its unique mechanism of action and the implications for cross-resistance in fungal strains.
While direct cross-resistance studies involving this compound are not yet extensively available in published literature, a comprehensive analysis of its mode of action provides critical insights into its potential for circumventing existing resistance mechanisms. This guide synthesizes the current knowledge on this compound's antifungal activity, primarily against the cucurbit anthracnose pathogen, Colletotrichum orbiculare, and compares it with the commercial fungicide Duofu.
Performance Comparison: this compound vs. Duofu
A key study has demonstrated the potent antifungal efficacy of this compound against Colletotrichum orbiculare. The quantitative data from this research highlights its superiority over the commercial fungicide Duofu.
| Compound | EC50 (μg/mL) against C. orbiculare | Control Efficacy in Pot Experiments (at 2x EC50) | Control Efficacy in Pot Experiments (at 4x EC50) |
| This compound | 1.09[1][2] | 76.9%[1][2] | 87.6%[1][2] |
| Duofu | 4.12[1][2] | 70.2%[1][2] | 80.0%[1][2] |
A Unique Mechanism of Action: The Key to Circumventing Resistance
The primary antifungal activity of this compound stems from its ability to disrupt fundamental cellular processes in fungi. Transcriptomic analysis has revealed that it predominantly interferes with:
-
The Citrate Cycle (TCA Cycle): A central metabolic pathway for energy production.
-
Oxidative Phosphorylation: The process of generating ATP, the cell's main energy currency.
-
Peroxisome Biogenesis: Essential for various metabolic functions, including fatty acid oxidation.[1][2]
This multi-faceted disruption of material and energy metabolism leads to abnormalities in mycelial and cellular structures, compromised cell wall integrity, and a disturbed cellular redox equilibrium.[1][2]
This mechanism is distinct from a majority of commercially available fungicides, which typically target specific enzymes involved in sterol biosynthesis (e.g., azoles), cell wall synthesis (e.g., echinocandins), or nucleic acid synthesis. The unique mode of action of this compound strongly suggests a low probability of cross-resistance with these established fungicide classes.
Caption: Predicted low cross-resistance of this compound.
Experimental Protocols
The following provides a detailed methodology for the key experiments cited in the evaluation of this compound's antifungal activity.
Antifungal Susceptibility Testing (Mycelial Growth Inhibition)
This protocol is adapted from the methodology used to determine the EC50 values of this compound and Duofu against Colletotrichum orbiculare.
1. Fungal Strain and Culture Preparation:
-
The pathogenic fungal strain, Colletotrichum orbiculare, is cultured on potato dextrose agar (PDA) plates.
-
Plates are incubated at 25°C for 5-7 days to allow for sufficient mycelial growth.
2. Preparation of Antifungal Solutions:
-
A stock solution of this compound is prepared by dissolving it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial dilutions of the stock solution are made to obtain a range of final concentrations to be tested. The same procedure is followed for the comparator fungicide, Duofu.
3. Assay Plate Preparation:
-
The prepared antifungal solutions are mixed with molten PDA medium to achieve the desired final concentrations.
-
The agar-fungicide mixture is then poured into sterile Petri dishes. Control plates containing only the solvent (DMSO) at the same concentration as the treatment plates are also prepared.
4. Inoculation and Incubation:
-
A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing C. orbiculare culture and placed in the center of each prepared agar plate.
-
The plates are incubated at 25°C in the dark.
5. Data Collection and Analysis:
-
The diameter of the fungal colony is measured in two perpendicular directions after a defined incubation period (e.g., 3-5 days), or when the mycelium in the control plate has reached a certain diameter.
-
The percentage of mycelial growth inhibition is calculated using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the colony on the control plate and 'dt' is the average diameter of the colony on the treated plate.
-
-
The EC50 (Effective Concentration to inhibit 50% of growth) value is determined by probit analysis of the inhibition data.
Caption: Workflow for antifungal susceptibility testing.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising antifungal candidate with a low likelihood of cross-resistance to existing classes of fungicides due to its unique mechanism of action. Its superior efficacy against Colletotrichum orbiculare compared to the commercial fungicide Duofu further underscores its potential.
However, to fully establish its cross-resistance profile, further research is imperative. Future studies should focus on:
-
Expanding the Antifungal Spectrum: Testing the efficacy of this compound against a broader range of clinically and agriculturally important fungal pathogens.
-
Direct Comparative Studies: Performing head-to-head comparisons with a wider array of commercial fungicides representing different mechanistic classes.
-
Selection for Resistance: Conducting laboratory evolution experiments to determine the frequency and mechanisms of resistance development to this compound.
Such data will be invaluable for positioning this compound in the current landscape of antifungal therapies and for developing effective and sustainable disease management strategies.
References
Evaluating the Synergistic Effects of 9-Methylstreptimidone with Other Drugs: A Review of Available Preclinical Data
A comprehensive review of existing scientific literature reveals a notable absence of published studies investigating the synergistic effects of 9-Methylstreptimidone in combination with other therapeutic agents. While research has established the standalone bioactivity of this compound as a potent antifungal, antiviral, and antitumor compound, its potential for enhanced efficacy through synergistic drug combinations remains an unexplored area of investigation. Consequently, the development of a comparison guide with supporting experimental data, as requested, is not feasible at this time due to the lack of publicly available preclinical or clinical data on this specific topic.
Current State of Research on this compound
Existing research on this compound has primarily focused on the following areas:
-
Antifungal Activity: Studies have demonstrated its efficacy against various fungal pathogens.
-
Antiviral Properties: Research has indicated its potential in inhibiting certain viruses.
-
Antitumor Effects: As a single agent, this compound has been shown to induce apoptosis (programmed cell death) in specific cancer cell lines, particularly in adult T-cell leukemia.
-
Mechanism of Action: Investigations into its mode of action have identified its role in the inhibition of the NF-kappaB signaling pathway and the production of nitric oxide (NO).
-
Biosynthesis: The biosynthetic pathway of this compound has also been a subject of scientific inquiry.
The Uncharted Territory of Combination Therapies
The exploration of synergistic drug combinations is a critical aspect of modern drug development. The goal is to identify pairings that are more effective than the sum of their individual effects, potentially allowing for lower dosages, reduced toxicity, and the circumvention of drug resistance. However, for this compound, this crucial step in preclinical development has not yet been documented in peer-reviewed publications.
Without foundational studies that screen for synergistic partners and quantify the degree of synergy, it is impossible to provide the detailed comparison guide requested. Such a guide would necessitate:
-
Quantitative Data: Metrics such as the Combination Index (CI), synergy scores, and dose-response matrices from combination experiments.
-
Experimental Protocols: Detailed methodologies for the assays used to assess synergy, including cell viability assays, apoptosis assays, and potentially in vivo tumor growth inhibition studies.
-
Signaling Pathway Analysis: Elucidation of the molecular mechanisms underlying any observed synergy, which would be essential for creating the requested diagrams.
Future Directions
The potent bioactivity of this compound as a single agent suggests that it could be a valuable candidate for combination therapy research. Future preclinical studies could focus on high-throughput screening of this compound against a library of approved and investigational drugs across various cancer cell lines or infectious disease models. Such studies would be the first step toward identifying promising synergistic combinations and generating the necessary data to evaluate their therapeutic potential.
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 9-Methylstreptimidone
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 9-Methylstreptimidone. The following procedural guidance is designed to ensure safe operational use and proper disposal of this compound.
Hazard Summary: this compound is categorized as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. It may also be harmful if inhaled or absorbed through the skin and can cause irritation to the eyes, skin, and respiratory system[2]. Some findings suggest it may be suspected of damaging an unborn child[3]. The toxicological properties have not been exhaustively investigated[2].
Personal Protective Equipment (PPE)
Engineering controls such as local exhaust ventilation or process enclosures should be utilized to control airborne levels[2]. In addition, appropriate personal protective equipment must be worn.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or safety glasses[1][2][3]. | To prevent eye contact with dust or splashes. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber, 0.11 mm minimum layer thickness)[2][3]. | To prevent skin contact and absorption. |
| Skin and Body Protection | Lab coat or impervious clothing[1][2]. | To protect skin from exposure. |
| Respiratory Protection | NIOSH-approved respirator (e.g., Filter type P3)[2][3]. | Required when dusts are generated or if ventilation is inadequate[2][3]. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, preferably a chemical fume hood[1].
-
Verify that a safety shower and eyewash station are accessible[1].
-
Gather all necessary PPE and ensure it is in good condition.
-
Keep the container tightly closed when not in use[2].
2. Handling the Compound:
-
Avoid the formation of dust and aerosols[1].
-
Do not breathe dust, fumes, gas, mist, vapors, or spray[2].
-
Avoid contact with skin and eyes[1].
-
Do not eat, drink, or smoke when using this product[1].
3. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area[1][3].
-
Protect from direct sunlight and sources of ignition[1].
-
Recommended storage temperatures are -20°C for the powder form or -80°C when in solvent[1].
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2]. |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if symptoms occur[1][2]. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention[2]. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[1][2]. |
Disposal Plan
All waste disposal methods must be in accordance with local, state, and federal regulations[2].
1. Spills and Contamination:
-
Avoid raising dust and provide adequate ventilation[2].
-
For liquid spills, absorb with an inert, non-combustible material such as sand or diatomite[1].
-
Collect spilled material and place it in a suitable container for disposal[2].
-
Decontaminate the spill area and equipment by scrubbing with alcohol[1].
2. Waste Disposal:
-
Dispose of unused material and its container at an approved waste disposal plant[1].
-
Avoid release to the environment. Collect any spillage[1].
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the key stages of working with this compound, highlighting the integration of safety measures at each step.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
